Product packaging for Bdp FL dbco(Cat. No.:)

Bdp FL dbco

Cat. No.: B605991
M. Wt: 550.4 g/mol
InChI Key: VUFDIEDTPCWBGQ-UHFFFAOYSA-N
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Description

BDP FL DBCO is a PEG derivative containing a reactive DBCO group. DBCO will react with azide-bearing compounds or biomolecules to form a stable triazole linkage without copper catalyst.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H29BF2N4O2 B605991 Bdp FL dbco

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFDIEDTPCWBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Bdp FL DBCO Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism, applications, and practical considerations of using Bdp FL DBCO in copper-free click chemistry. The information is tailored for professionals in research and drug development who require a detailed understanding of this powerful bioconjugation technique.

Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The chemistry at the heart of this compound applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent labeling of biomolecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3]

The key components of this reaction are:

  • Bdp FL (BODIPY FL): A bright and highly photostable green fluorescent dye. Its fluorescence is largely insensitive to pH and solvent polarity, ensuring a reliable signal in diverse cellular environments.

  • DBCO (Dibenzocyclooctyne): A cyclooctyne molecule with significant ring strain. This strain is the driving force for the reaction.

  • Azide: A functional group (N₃) that is introduced into the biomolecule of interest through metabolic labeling or chemical modification.

The reaction proceeds as a [3+2] cycloaddition, where the strained alkyne in the DBCO molecule readily reacts with the azide to form a stable triazole linkage.[1][3] The high degree of ring strain in DBCO lowers the activation energy of this reaction, allowing it to proceed efficiently at physiological temperatures.

Quantitative Data

Photophysical Properties of this compound

The performance of this compound as a fluorescent probe is defined by the photophysical properties of its fluorophore.

PropertyValueReferences
Absorption Maximum (λ_abs_) 503 nm
Emission Maximum (λ_em_) 509 nm
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.97
Molecular Weight 592.49 g/mol
Solubility Good in DMF, DMSO, and DCM
Reaction Kinetics

The speed of the SPAAC reaction is a critical factor, especially when labeling dynamic processes or low-abundance biomolecules. The reactivity of cyclooctynes is quantified by the second-order rate constant (k₂).

ReactionSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)References
DBCO with Benzyl Azide ~0.1 - 1.0
BCN with Benzyl Azide 0.07 - 0.63
DIFO with Benzyl Azide 0.076
CuAAC (Copper-Catalyzed) 10 - 10,000
Staudinger Ligation ~0.001

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol outlines the general steps for conjugating a this compound to a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Spin desalting columns for purification.

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein.

    • Add a 1.5 to 10-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 20% to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. For sensitive biomolecules, the lower temperature is recommended.

  • Purification: Remove the unreacted this compound using a spin desalting column according to the manufacturer's instructions.

  • Analysis: The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning.

Protocol for Cell Surface Protein Labeling and Imaging

This protocol describes the labeling of a specific protein on the surface of live cells.

Materials:

  • Cells expressing the azide-tagged protein of interest.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), sterile.

  • This compound stock solution (1 mM in anhydrous DMSO).

  • Live-cell imaging buffer.

Procedure:

  • Cell Culture: Culture cells expressing the azide-tagged protein of interest in a suitable imaging dish.

  • Preparation of Labeling Solution: Dilute the this compound stock solution in pre-warmed, serum-free medium to a final concentration of 1-10 µM.

  • Labeling Reaction:

    • Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS.

    • Add the this compound labeling solution to the cells.

    • Incubate at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed, complete cell culture medium to remove unreacted this compound.

  • Imaging: Replace the final wash with a live-cell imaging buffer. Image the cells using a fluorescence microscope with appropriate filter sets for Bdp FL (e.g., excitation ~490/20 nm, emission ~525/50 nm).

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Bdp_FL_DBCO Bdp FL-DBCO (Strained Alkyne) Transition_State [3+2] Cycloaddition Transition State Bdp_FL_DBCO->Transition_State Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Transition_State Labeled_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Transition_State->Labeled_Product Strain Release

Mechanism of SPAAC between this compound and an azide.

G Start Start: Azide-Modified Biomolecule Prepare_Reagents Prepare this compound Stock Solution (DMSO) Start->Prepare_Reagents Reaction Incubate Biomolecule with This compound (e.g., 4-12h at RT) Prepare_Reagents->Reaction Purification Remove Excess Probe (e.g., Spin Desalting) Reaction->Purification Analysis Analyze Labeled Product (e.g., SDS-PAGE, Microscopy) Purification->Analysis End End: Fluorescently Labeled Biomolecule Analysis->End

General experimental workflow for bioconjugation.

Potential Side Reactions and Considerations

While the SPAAC reaction is highly specific, a potential side reaction can occur between the strained alkyne of DBCO and free sulfhydryl groups (thiols), such as those on cysteine residues in proteins. This "thiol-yne" addition reaction is generally much slower than the desired SPAAC with azides. The rate constant for the reaction of a similar cyclooctyne, BCN, with thiols is approximately three orders of magnitude lower than its reaction with azides.

Mitigation Strategies:

  • Blocking Free Thiols: Pre-treating the protein sample with a thiol-blocking agent like iodoacetamide can prevent this side reaction.

  • Reaction Conditions: The thiol-yne reaction can be influenced by pH. Optimizing the reaction buffer may help minimize off-target labeling.

Troubleshooting

IssuePotential CauseSolution
Low or No Product Yield Inactive reagents.Ensure proper storage of this compound (at -20°C, protected from light and moisture).
Suboptimal molar ratio.Use a 1.5 to 10-fold molar excess of one reactant.
Insufficient reaction time or temperature.Increase incubation time or perform the reaction at a higher temperature (e.g., 37°C).
High Background Fluorescence Incomplete removal of unreacted probe.Increase the number and duration of washing steps or use a more stringent purification method.
Non-specific binding of the probe.Decrease the concentration of the this compound probe.
Cell Toxicity High concentration of the probe or DMSO.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration is below 0.1% in live-cell experiments.

References

An In-depth Technical Guide to BDP FL DBCO: Spectral Properties and Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, BDP FL DBCO has emerged as a key reagent for fluorescently labeling azide-modified biomolecules. This guide provides a comprehensive overview of its spectral properties, characteristics, and detailed protocols for its application in copper-free click chemistry.

Core Characteristics and Spectral Properties

This compound is a bright, photostable borondipyrromethene (BODIPY) dye functionalized with a dibenzocyclooctyne (DBCO) group. This structure allows for a highly specific and efficient reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1] Its fluorescence corresponds to that of fluorescein (FAM), making it compatible with standard FAM filter sets, though it offers significantly greater photostability.[1][2]

The key spectral and physical properties of this compound are summarized in the tables below. It is important to note that slight variations in these values may exist between different suppliers due to variations in measurement conditions and solvents.

Spectral Properties
PropertyValueSource(s)
Excitation Maximum (λex)503 nm[2][3]
Emission Maximum (λem)509 - 512 nm
Molar Extinction Coefficient (ε)80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.97
Physical and Chemical Properties
PropertyValueSource(s)
Molecular Weight~550.4 - 592.49 g/mol
AppearanceOrange solid
SolubilityGood in DMF, DMSO, and DCM
Storage ConditionsStore at -20°C in the dark, desiccated. Can be shipped at room temperature.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol 1: General Labeling of Azide-Modified Proteins

This protocol outlines the steps for labeling a protein containing an azide group with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.

    • Prepare the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Avoid buffers containing azides.

  • Labeling Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted this compound using size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis. The choice of method will depend on the volume of the reaction and the properties of the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~503 nm (for BDP FL concentration).

Protocol 2: Live-Cell Imaging of Azide-Labeled Biomolecules

This protocol provides a general workflow for labeling and imaging live cells that have been metabolically or otherwise labeled with an azide-containing precursor.

  • Cell Preparation:

    • Culture cells to the desired confluency on a glass-bottom dish or chamber slide suitable for microscopy.

    • Wash the cells twice with warm, serum-free cell culture medium or PBS.

  • Probe Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined to maximize signal while minimizing background.

  • Labeling:

    • Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS or imaging buffer to remove any unbound probe.

    • Image the cells using a fluorescence microscope equipped with a standard FAM/FITC filter set (e.g., excitation ~488 nm, emission ~500-550 nm).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated.

G cluster_0 Copper-Free Click Chemistry: SPAAC Reaction Azide Azide-modified Biomolecule Triazole Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Azide->Triazole Strain-Promoted Alkyne-Azide Cycloaddition DBCO This compound DBCO->Triazole

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

G cluster_1 General Biomolecule Labeling Workflow Start Start: Azide-Modified Biomolecule Step1 1. Add this compound Start->Step1 Step2 2. Incubate (Room Temp or 4°C) Step1->Step2 Step3 3. Purify (e.g., Size-Exclusion Chromatography) Step2->Step3 Step4 4. Characterize (e.g., UV-Vis Spectroscopy) Step3->Step4 End End: Purified Labeled Biomolecule Step4->End

Caption: A generalized workflow for labeling biomolecules with this compound.

References

An In-Depth Technical Guide to Copper-Free Click Chemistry with Bdp FL DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of copper-free click chemistry utilizing the fluorescent probe, Bdp FL DBCO. It is designed to offer a deep understanding of the core mechanics, provide detailed experimental protocols, and present key quantitative data to facilitate the integration of this powerful bioconjugation technique into research and development workflows.

Core Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundational principle of copper-free click chemistry with this compound is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a bioorthogonal ligation that occurs between a strained cyclooctyne, in this case, dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1][2][3][4]

The driving force behind this reaction is the significant ring strain of the cyclooctyne ring in the DBCO molecule.[5] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, enabling the reaction to proceed rapidly and with high efficiency at physiological temperatures without the need for a cytotoxic copper(I) catalyst. The absence of a metal catalyst makes this reaction particularly well-suited for applications in living systems.

The reaction is highly specific, as both the DBCO and azide moieties are largely inert to the functional groups commonly found in biological systems, ensuring minimal off-target reactions. The product of the SPAAC reaction is a stable triazole linkage, covalently connecting the Bdp FL fluorophore to the target molecule of interest.

This compound is a fluorescent probe that combines the bright and photostable BODIPY FL (Bdp FL) dye with the reactive DBCO group. The Bdp FL fluorophore exhibits spectral properties similar to fluorescein (FAM) but offers significantly greater photostability. This makes this compound an excellent tool for fluorescence microscopy and other applications requiring robust and sensitive detection.

Quantitative Data

The selection of a fluorescent probe for bioorthogonal labeling is dependent on its key performance metrics. The following table summarizes the quantitative data for this compound.

PropertyValueReferences
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) ~0.34 M⁻¹s⁻¹ (for a representative DBCO-azide reaction)
Excitation Maximum (λex) 503-504 nm
Emission Maximum (λem) 509-514 nm
Extinction Coefficient (ε) ~85,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.97
Molecular Weight ~592.49 g/mol
Solubility Good in DMSO, DMF, and DCM

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Protocol 1: Live Cell Labeling and Imaging of Azide-Modified Biomolecules

This protocol describes the general procedure for labeling and imaging live mammalian cells that have been metabolically engineered to express azide-functionalized biomolecules (e.g., glycans or proteins).

1. Cell Culture and Metabolic Labeling: a. Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. To label glycans, supplement the culture medium with an azide-containing sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) at a final concentration of 25-100 µM and incubate for 24-48 hours. c. To label proteins, use a medium deficient in methionine and supplement it with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA) at a final concentration of 50 µM - 4 mM for 4-24 hours.

2. Preparation of this compound Staining Solution: a. Prepare a 1 mM stock solution of this compound in anhydrous DMSO. b. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration of 1-10 µM.

3. Cell Staining: a. Wash the metabolically labeled cells twice with warm phosphate-buffered saline (PBS). b. Add the diluted this compound staining solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

4. Imaging: a. Wash the cells three times with warm PBS to remove any unbound probe. b. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the Bdp FL dye (Excitation: ~503 nm, Emission: ~512 nm).

Protocol 2: Labeling of Purified Proteins with Azide Modifications

This protocol outlines the steps for conjugating this compound to a purified protein that has been functionalized with an azide group.

1. Reagent Preparation: a. Dissolve the azide-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

2. Conjugation Reaction: a. To the azide-modified protein solution, add the this compound stock solution to achieve a 1.5 to 5-fold molar excess of the dye. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

3. Purification of the Labeled Protein: a. Remove the excess, unreacted this compound using a desalting column, spin filtration, or dialysis against the desired storage buffer.

4. Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~503 nm (for the Bdp FL dye).

Visualizations

Signaling Pathways and Workflows

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Bdp_DBCO This compound (Strained Alkyne) Triazole_Product Stable Triazole Linkage (Bdp FL-Labeled Biomolecule) Bdp_DBCO->Triazole_Product [3+2] Cycloaddition Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product

Caption: Mechanism of the SPAAC reaction between this compound and an azide-modified biomolecule.

Experimental_Workflow General Experimental Workflow for Live Cell Labeling Metabolic_Labeling 1. Metabolic Labeling (Introduce Azide Groups into Biomolecules in Live Cells) Preparation 2. Prepare this compound Staining Solution Metabolic_Labeling->Preparation Staining 3. Cell Staining (Incubate Cells with this compound) Preparation->Staining Washing 4. Washing (Remove Unbound Probe) Staining->Washing Imaging 5. Fluorescence Imaging (Visualize Labeled Biomolecules) Washing->Imaging

Caption: A generalized experimental workflow for the fluorescent labeling of live cells using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to BDP FL DBCO: Properties, Protocols, and Applications

This guide provides a comprehensive overview of BODIPY™ FL DBCO (this compound), a high-performance fluorescent probe essential for modern biological research. We will delve into its core spectral properties, detailed experimental protocols for its use in copper-free click chemistry, and its applications in labeling and imaging biomolecules.

Introduction to this compound

This compound is a specialized fluorescent dye that combines the exceptional photophysical characteristics of the BODIPY FL fluorophore with the bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group.[1] The BODIPY FL core provides bright, stable green fluorescence, making it a superior alternative to traditional dyes like fluorescein (FAM), particularly in terms of photostability.[2][3][4]

The DBCO moiety enables covalent labeling of azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry".[5] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly within complex biological systems without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in-vivo applications.

Physicochemical and Spectroscopic Properties

The defining features of this compound are its high quantum yield, large extinction coefficient, and sharp emission spectrum, which contribute to its exceptional brightness and utility in fluorescence-based assays. These properties are summarized below.

PropertyValueSource(s)
Excitation Maximum (λex) 503 - 504 nm
Emission Maximum (λem) 509 - 514 nm
Molar Extinction Coeff. (ε) ~85,000 - 92,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.97
Molecular Weight 550.41 g/mol (C₃₂H₂₉BF₂N₄O₂) or 592.49 g/mol (C₃₅H₃₅N₄BF₂O₂)
Solubility Good in DMSO, DMF, DCM
Appearance Orange solid

Core Application: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary application of this compound is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an azide group. The strained triple bond of the DBCO ring reacts selectively and irreversibly with the azide to form a stable triazole linkage.

Fig. 1: Copper-Free Click Chemistry Reaction.

Detailed Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general framework for labeling an azide-containing protein with this compound. Molar excess and incubation times may need optimization depending on the specific protein and desired degree of labeling.

A. Materials and Reagents:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide (NaN₃) as it will react with DBCO.

  • This compound.

  • Anhydrous DMSO or DMF.

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) for purification.

B. Reagent Preparation:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF. Centrifuge briefly to pellet any undissolved solid.

  • Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an azide-free buffer.

C. Labeling Reaction:

  • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Calculation Note: Molar excess = (moles of this compound) / (moles of protein).

  • The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain protein stability.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the fluorophore.

D. Purification:

  • After incubation, remove the unreacted, excess this compound from the labeled protein conjugate.

  • Equilibrate a size-exclusion chromatography column (e.g., PD-10) with the desired final buffer (e.g., PBS).

  • Apply the reaction mixture to the column and allow it to enter the resin bed.

  • Elute the labeled protein according to the manufacturer's instructions, collecting the faster-eluting, high-molecular-weight fraction which contains the purified conjugate.

E. Characterization and Storage:

  • Confirm successful labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~503 nm (for BDP FL). The degree of labeling can be calculated from these values.

  • Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the fluorescent labeling and subsequent imaging of biomolecules using this compound.

BDP_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis cluster_application Phase 4: Application A Prepare 1-10 mM This compound Stock (in DMSO/DMF) C Combine Reactants: Add Molar Excess of DBCO Dye to Azide-Biomolecule A->C B Prepare Azide-Modified Biomolecule (in Azide-Free Buffer) B->C D Incubate 2-4h (RT) or Overnight (4°C) (Protect from Light) C->D SPAAC Reaction E Purify via Size-Exclusion Chromatography (e.g., PD-10 Column) D->E F Characterize Conjugate (Absorbance Scan) E->F G Introduce Labeled Biomolecule to Biological System (e.g., Cells) F->G H Perform Fluorescence Microscopy (Ex: ~488-503 nm, Em: ~510-550 nm) G->H

Fig. 2: Experimental workflow for this compound conjugation.

Storage and Handling

  • Solid Form: this compound should be stored as a solid at -20°C, desiccated, and protected from light. Under these conditions, it is stable for up to 24 months.

  • Stock Solutions: Stock solutions in anhydrous DMSO or DMF can be prepared and stored at -20°C. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.

  • Transportation: The compound can be shipped at ambient temperature for short durations (up to 3 weeks).

References

Biocompatibility of Bdp FL DBCO for Live Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of bioorthogonal chemistry has revolutionized the field of live cell imaging, enabling the precise labeling and visualization of biomolecules in their native environment. Among the array of tools available, the pairing of BODIPY FL (Bdp FL) fluorophores with dibenzocyclooctyne (DBCO) moieties for copper-free click chemistry has gained significant traction. Bdp FL DBCO offers a bright, photostable fluorescent probe for tracking azide-modified targets within living cells. However, the introduction of any exogenous molecule into a biological system necessitates a thorough evaluation of its biocompatibility. This technical guide provides an in-depth analysis of the biocompatibility of this compound for live cell imaging applications, summarizing key quantitative data, detailing experimental protocols for assessment, and visualizing relevant workflows.

Core Biocompatibility Parameters of Fluorescent Probes

The suitability of a fluorescent probe for live-cell imaging is critically dependent on several factors that collectively define its biocompatibility. An ideal probe should exhibit minimal interference with normal cellular processes to ensure that the observed biological events are not artifacts of the labeling agent itself. The primary parameters for assessing the biocompatibility of a probe like this compound include:

  • Cytotoxicity: The intrinsic toxicity of the compound to cells, independent of light exposure. This is a fundamental measure of how the probe affects cell health and viability.

  • Phototoxicity: The toxic effects induced by the fluorescent probe when it is excited by light. This is particularly crucial for time-lapse imaging experiments that involve prolonged or repeated illumination.

  • Cell Permeability and Efflux: The ability of the probe to cross the cell membrane to reach its intracellular target and its retention within the cell. Inefficient uptake can lead to weak signals, while rapid efflux can result in signal loss over time.

  • Nonspecific Binding: The tendency of the probe to bind to cellular components other than its intended target. High nonspecific binding can lead to a poor signal-to-noise ratio and misleading localization data.

Quantitative Biocompatibility Data

While comprehensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize available information for this compound and related BODIPY-DBCO compounds to provide a comparative overview.

Table 1: Cytotoxicity Data for this compound and Analogs

CompoundCell LineAssayConcentrationResultCitation
This compound HeLa, HEK293Not specified1 µMNontoxic[1]
BODIPY-based Photosensitizers HeLaNot specifiedNot specifiedLow cytotoxicity in the dark[2]
Estradiol-BODIPY Conjugates MCF-7, PC-3, FibroblastsMTS AssayNot specifiedNon-toxic[3]

Table 2: Phototoxicity and Photostability

CompoundParameterObservationCitation
This compound PhotostabilitySignificantly more photostable than fluorescein (FAM)[4]
BODIPY Dyes PhototoxicityCan be reduced by modifying the dye structure to allow for intramolecular rotation.[5]
BODIPY Dyes PhototoxicityCan generate reactive oxygen species (ROS) upon light activation, a property utilized in photodynamic therapy (PDT).

Table 3: Cell Permeability and Nonspecific Binding

Compound/MoietyParameterObservationCitation
DBCO Moiety ReactivityExhibits higher reactivity with azides compared to some other cycloalkynes.
DBCO- and BCN-based BDP FL reagents Nonspecific BindingShowed significantly higher nonspecific affinity towards the intracellular environment compared to a novel BT9N-BDP FL reagent.
FC-DBCO (a cyclooctyne-based probe) PermeabilityHigh cell-membrane permeability and free diffusibility in the cell.

Experimental Protocols for Biocompatibility Assessment

To rigorously evaluate the biocompatibility of this compound in a specific experimental context, the following detailed protocols are recommended.

Protocol 1: Assessment of Cytotoxicity using a Resazurin-based Assay

This protocol provides a quantitative measure of cell viability by assessing the metabolic activity of living cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should span a broad range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Replace the culture medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to the planned live-cell imaging experiment (e.g., 24, 48, or 72 hours).

  • Resazurin Staining: After the incubation period, remove the treatment medium and wash the cells once with PBS.

  • Add 100 µL of a 1:10 dilution of the resazurin stock solution in complete medium to each well.

  • Incubate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (wells with medium and resazurin but no cells). Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Quantification of Phototoxicity

This protocol assesses the impact of light exposure on the viability of cells labeled with this compound.

Materials:

  • Cells labeled with this compound according to the specific imaging protocol.

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM and Ethidium Homodimer-1).

  • Fluorescence microscope with an environmental chamber (37°C, 5% CO₂).

  • Image analysis software.

Procedure:

  • Cell Preparation and Labeling: Seed cells on a glass-bottom imaging dish. Label the cells with the desired concentration of this compound.

  • Imaging Setup: Place the dish on the microscope stage within the environmental chamber.

  • Phototoxicity Induction: Define two regions of interest (ROIs). Expose one ROI to the excitation light source (e.g., 488 nm laser) using the same settings and for the same duration as a typical time-lapse imaging experiment. Keep the second ROI unexposed as a control.

  • Viability Staining: After the light exposure, add the Live/Dead staining solution to the cells according to the manufacturer's instructions.

  • Image Acquisition: Acquire images of both the exposed and unexposed ROIs in the green (live cells) and red (dead cells) channels.

  • Data Analysis: Count the number of live and dead cells in both ROIs using image analysis software. Calculate the percentage of viable cells in each ROI. A significant decrease in viability in the exposed ROI compared to the unexposed ROI indicates phototoxicity.

Visualization of Experimental Workflows and Signaling Considerations

To provide a clearer understanding of the experimental processes and conceptual frameworks, the following diagrams are provided.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 prepare_dilutions Prepare this compound dilutions incubate1->prepare_dilutions add_treatment Add treatment to cells prepare_dilutions->add_treatment incubate2 Incubate for 24-72h add_treatment->incubate2 add_resazurin Add Resazurin solution incubate2->add_resazurin incubate3 Incubate for 1-4h add_resazurin->incubate3 read_fluorescence Measure fluorescence incubate3->read_fluorescence calculate_viability Calculate % cell viability read_fluorescence->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

Phototoxicity_Assessment_Workflow cluster_prep Cell Preparation cluster_exposure Light Exposure cluster_staining Viability Staining cluster_analysis Analysis seed_cells Seed cells on imaging dish label_cells Label with this compound seed_cells->label_cells define_rois Define Exposed & Unexposed ROIs label_cells->define_rois expose_roi Expose one ROI to excitation light define_rois->expose_roi add_stain Add Live/Dead stain expose_roi->add_stain acquire_images Acquire fluorescence images add_stain->acquire_images count_cells Count live and dead cells acquire_images->count_cells compare_viability Compare viability between ROIs count_cells->compare_viability

Caption: Workflow for the quantitative assessment of phototoxicity.

Signaling_Pathway_Considerations probe This compound cell Live Cell probe->cell Introduction target Azide-modified Biomolecule probe->target Click Reaction stress Cellular Stress Pathways (e.g., Oxidative Stress, ER Stress) probe->stress Potential Off-target Effects cell->target Metabolic Labeling imaging Fluorescence Imaging target->imaging Visualization signaling Endogenous Signaling Pathways stress->signaling Alteration signaling->imaging Observed Process

Caption: Conceptual diagram of potential probe-induced cellular effects.

Discussion and Recommendations

The available data suggests that this compound is a promising tool for live cell imaging due to its high photostability and generally low cytotoxicity at typical working concentrations (around 1 µM). However, researchers and drug development professionals should consider the following points to ensure the reliability and accuracy of their findings:

  • Concentration Optimization: It is crucial to use the lowest possible concentration of this compound that provides an adequate signal-to-noise ratio to minimize potential cytotoxic and off-target effects.

  • Minimizing Light Exposure: To mitigate phototoxicity, especially in long-term imaging, the intensity and duration of excitation light should be minimized. The use of sensitive detectors and efficient imaging protocols is highly recommended.

  • Control Experiments: Appropriate controls are essential to validate the observations. These should include unlabeled cells, cells treated with the vehicle (DMSO), and, if possible, cells labeled with an alternative fluorescent probe to confirm that the observed effects are not specific to this compound.

  • Assessment of Cellular Health: Beyond viability assays, it is advisable to monitor cell morphology and behavior (e.g., proliferation rate, motility) throughout the imaging experiment to detect any subtle signs of cellular stress.

  • Consideration of Nonspecific Binding: The potential for nonspecific binding of DBCO-containing probes should be considered, particularly for intracellular applications. Performing control experiments with cells that do not contain the azide-modified target can help to assess the level of background fluorescence due to nonspecific binding.

Conclusion

This compound is a powerful fluorescent probe for live-cell imaging when used judiciously. Its bright and photostable nature makes it well-suited for a variety of applications. However, a thorough understanding and assessment of its biocompatibility are paramount for obtaining reliable and meaningful biological insights. By carefully optimizing experimental conditions and performing appropriate control experiments as outlined in this guide, researchers can confidently employ this compound to unravel the complexities of dynamic cellular processes. Further studies providing more comprehensive quantitative data on the cytotoxicity, phototoxicity, and off-target effects of this compound across a wider range of cell types and conditions will be invaluable to the scientific community.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of Borondipyrromethene (BODIPY) Dyes in Research

Borondipyrromethene (BODIPY) dyes are a versatile class of fluorophores that have garnered significant attention across various scientific disciplines due to their unique and highly favorable photophysical properties.[1][2][3] First synthesized in 1968, these dyes are characterized by a dipyrromethene core complexed with a BF₂ unit.[2] Their core structure allows for extensive functionalization, enabling the fine-tuning of their spectral and chemical properties for a wide array of applications.[4]

Key attributes of BODIPY dyes include high fluorescence quantum yields (often approaching 1.0), large molar extinction coefficients (>80,000 M⁻¹cm⁻¹), sharp and narrow absorption and emission peaks, and exceptional photostability. Unlike many other fluorophores, their spectral properties are generally insensitive to solvent polarity and pH, making them robust probes in complex biological environments. These characteristics have established BODIPY dyes as indispensable tools in biomedical imaging, diagnostics, and therapeutics.

Core Photophysical Properties of Common BODIPY Dyes

The versatility of the BODIPY scaffold allows for the synthesis of a broad palette of dyes spanning the visible to the near-infrared (NIR) spectrum. Modifications to the core structure can shift the excitation and emission wavelengths, a crucial feature for multiplexing and in vivo imaging. Below is a summary of the photophysical properties of several widely used BODIPY derivatives.

Dye NameExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Common Solvent(s)
BODIPY FL ~503~512~80,000>0.9Methanol, Water
BODIPY 493/503 ~493~503~75,000~0.9Methanol, DMSO
BODIPY R6G ~528~547~90,000~0.95Methanol
BODIPY TMR-X ~544~570~60,000~0.4Methanol
BODIPY TR-X ~588~616~70,000~0.6Methanol
BODIPY 630/650 ~625~640~100,000~0.9Methanol
BODIPY 650/665 ~650~665~100,000~0.7Methanol

(Note: Values are approximate and can vary with the solvent and conjugation state. Data compiled from multiple sources.)

Key Applications in Research

High-Resolution Biological Imaging

BODIPY dyes are extensively used as fluorescent labels for a wide range of biological molecules and structures, including lipids, proteins, and nucleic acids. Their high brightness, photostability, and narrow emission spectra make them ideal for fluorescence microscopy, including confocal and two-photon microscopy.

A prominent application is the staining of lipid droplets in live and fixed cells. BODIPY 493/503, for instance, is a lipophilic dye that specifically accumulates in neutral lipid stores, allowing for the precise visualization and quantification of lipid dynamics in metabolic studies.

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging prep_dye Prepare BODIPY Working Solution (e.g., 1-5 µM in PBS/Media) incubate Incubate with BODIPY Solution (15-30 min, 37°C) Protect from Light prep_dye->incubate prep_cells Culture Cells on Coverslips wash1 Wash Cells with PBS prep_cells->wash1 wash1->incubate wash2 Wash Cells 2-3x with PBS incubate->wash2 mount Mount Coverslip (Optional: use antifade) wash2->mount image Image with Fluorescence Microscope (e.g., Confocal) mount->image G PS BODIPY-PS (Ground State, S₀) PS_S1 BODIPY-PS (Excited Singlet, S₁) Light Light (Photon, hν) Light->PS Excitation PS_T1 BODIPY-PS (Excited Triplet, T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) Oxygen ³O₂ (Ground State Oxygen) PS_T1->Oxygen Energy Transfer ROS ¹O₂ (Singlet Oxygen) Damage Cellular Damage & Apoptosis ROS->Damage G cluster_off Analyte Absent: 'Off' State cluster_on Analyte Present: 'On' State Probe_Off BODIPY-Quencher Conjugate Excitation_Off Excitation Probe_Off->Excitation_Off Probe_On BODIPY-Quencher + Analyte Probe_Off->Probe_On Binding Event Light_Off Light (hν) Light_Off->Probe_Off Quenching Fluorescence is Quenched (e.g., via PET) Excitation_Off->Quenching Excitation_On Excitation Probe_On->Excitation_On Light_On Light (hν) Light_On->Probe_On Fluorescence Bright Fluorescence Detected Excitation_On->Fluorescence Analyte Analyte

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, providing researchers, scientists, and drug development professionals with a powerful tool for covalently linking molecules in complex biological systems. This [3+2] cycloaddition reaction between a strained cyclooctyne and an azide forms a stable triazole linkage without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction's high efficiency, selectivity, and biocompatibility have made it indispensable for a wide range of applications, from in vivo imaging and proteomics to the development of antibody-drug conjugates (ADCs). This guide provides an in-depth overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used reagents.

Core Principles of SPAAC

The driving force behind SPAAC is the significant ring strain of the cyclooctyne reactant. This strain is released upon the [3+2] cycloaddition with an azide, lowering the activation energy of the reaction and allowing it to proceed readily at physiological temperatures and pH. The azide and cyclooctyne functional groups are bioorthogonal, meaning they are largely unreactive with native biological molecules, ensuring that the ligation is highly specific to the intended targets.

The reaction rate of SPAAC is primarily dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with unique reactivity, stability, and steric properties, allowing for the fine-tuning of the reaction kinetics to suit specific experimental needs.

Quantitative Comparison of Cyclooctyne Reactivities

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is often desirable for labeling dynamic processes or when working with low concentrations of biomolecules. The table below summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DibenzocyclooctyneDBCO (or ADIBO)~0.3 - 1.0
Bicyclo[6.1.0]nonyneBCN~0.1 - 0.3
Difluorinated CyclooctyneDIFO~0.04 - 0.08
Dibenzoannulated cyclooctyneDIBO~0.17
BiarylazacyclooctynoneBARAC> 1.0

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Factors such as the choice of buffer, pH, and temperature can also influence the reaction kinetics. For instance, SPAAC reactions are generally faster at higher pH values and in certain buffer systems like HEPES compared to PBS.[1]

Experimental Protocols

Synthesis of Dibenzocyclooctyne (DBCO)

The synthesis of DBCO, a widely used cyclooctyne, can be achieved through a multi-step process starting from commercially available materials. The following is a representative, albeit challenging, synthetic route.

Step 1: Synthesis of Dibenzosuberone Oxime

  • Dissolve dibenzosuberone in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride and heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into water to precipitate the oxime.

  • Filter and dry the crude product.

Step 2: Beckmann Rearrangement to the Lactam

  • Treat the dibenzosuberone oxime with a strong acid, such as polyphosphoric acid, at an elevated temperature.

  • Carefully add the reaction mixture to ice water to precipitate the lactam.

  • Filter, wash with water, and dry the product.

Step 3: Reduction of the Lactam to the Amine

  • Dissolve the lactam in a suitable solvent like tetrahydrofuran (THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), at 0°C.

  • Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the aluminum salts and extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers and remove the solvent under reduced pressure.

Step 4: N-Alkylation and Final Elimination to DBCO

  • Protect the resulting amine with a suitable protecting group.

  • Perform a bromination-dehydrobromination sequence to introduce the alkyne functionality. This typically involves treatment with a brominating agent followed by a strong base to induce elimination.

  • Deprotect the amine to yield the final DBCO product.

Note: This is a simplified overview. The synthesis of DBCO is complex and requires expertise in organic synthesis. Researchers are encouraged to consult detailed literature procedures.

General Protocol for Introducing Azide Groups onto Proteins

The introduction of azide groups onto proteins can be achieved through various methods, including the modification of primary amines (e.g., lysine residues) or the incorporation of unnatural amino acids.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • Azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any primary amine-containing buffers (e.g., Tris). Exchange the buffer to PBS if necessary.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the azide-functionalized NHS ester in DMSO to a stock concentration of 10-100 mM.

  • Labeling Reaction: Add a 10-20 molar excess of the azide-NHS ester solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: Purify the azide-modified protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Confirm the incorporation of the azide group and determine the degree of labeling using mass spectrometry.

General Protocol for SPAAC Bioconjugation

This protocol describes the general procedure for conjugating an azide-modified biomolecule to a DBCO-functionalized molecule.[2]

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo) in a suitable buffer

  • DBCO-functionalized molecule (e.g., fluorescent dye, drug) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the DBCO-functionalized molecule. A 1.5 to 5-fold molar excess of the DBCO-reagent is often used to drive the reaction to completion.

  • Solvent Consideration: Ensure the final concentration of any organic solvent (e.g., DMSO) is compatible with the stability of the biomolecule, typically below 10% (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive biomolecules or slower reacting cyclooctynes, the reaction can be performed at 4°C overnight.

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by observing the decrease in the UV absorbance of the DBCO group at around 310 nm.

  • Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

  • Analysis: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Mandatory Visualizations

SPAAC_Mechanism General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole [3+2] Cycloaddition Azide Azide Azide->Triazole

Core reaction mechanism of SPAAC.

ADC_Synthesis_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC cluster_antibody_mod Antibody Modification cluster_drug_mod Drug-Linker Preparation cluster_conjugation SPAAC Conjugation Antibody Monoclonal Antibody Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Lysine Modification Azide_NHS Azide-NHS Ester Azide_NHS->Azide_Antibody ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC SPAAC Reaction Drug Cytotoxic Drug Drug_DBCO Drug-DBCO Construct Drug->Drug_DBCO Linker Attachment DBCO_Linker DBCO-Linker DBCO_Linker->Drug_DBCO Drug_DBCO->ADC Metabolic_Glycoengineering_Workflow Metabolic Glycoengineering for Cell Surface Labeling using SPAAC cluster_metabolic_labeling Metabolic Labeling cluster_spaac_labeling SPAAC Labeling Azido_Sugar Azido Sugar Precursor (e.g., Ac₄ManNAz) Cell Living Cells Azido_Sugar->Cell Cellular Uptake and Metabolism Azide_Cell_Surface Cell Surface with Azide-Modified Glycans Cell->Azide_Cell_Surface Glycan Biosynthesis Labeled_Cell Labeled Cell Surface Azide_Cell_Surface->Labeled_Cell SPAAC Reaction DBCO_Probe DBCO-Functionalized Probe (e.g., DBCO-Fluorophore) DBCO_Probe->Labeled_Cell Ras_Signaling_Pathway Simplified Ras-Raf-MEK-ERK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binding Ras Ras-GTP Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation

References

Methodological & Application

Application Notes and Protocols for Protein Labeling in Live Cells using Bdp FL DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has become an indispensable tool for the specific and non-invasive labeling of biomolecules in their native environment. One of the most prominent examples is the strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that occurs efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2][3][4] This makes it ideal for applications in live cells and whole organisms.[2]

The protocol described here utilizes a two-step labeling strategy. First, a metabolic precursor containing an azide group is introduced to the cells. This precursor is incorporated into a specific class of biomolecules, such as proteins or glycans, by the cell's own metabolic machinery. The second step involves the introduction of a fluorescent probe conjugated to a dibenzocyclooctyne (DBCO) group. The strained ring of the DBCO molecule reacts specifically and covalently with the azide group, resulting in the stable labeling of the target biomolecule.

This application note focuses on the use of Bdp FL DBCO , a fluorescent probe composed of a bright and photostable BODIPY™ FL (Bdp FL) dye linked to a DBCO moiety. The exceptional photophysical properties of the Bdp FL dye, including its high quantum yield and narrow emission spectrum, make it an excellent choice for fluorescence microscopy and live-cell imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Bdp FL dye and provide typical reaction conditions for DBCO-azide ligation. Note that optimal conditions for specific experimental setups should be determined empirically.

Table 1: Photophysical Properties of Bdp FL Dye

PropertyValueReferences
Excitation Maximum (λex)~503 nm
Emission Maximum (λem)~509-512 nm
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹
Quantum Yield (Φ)>0.9
Key AdvantagesHigh photostability, pH insensitivity, high brightness

Table 2: Typical Experimental Parameters for DBCO-Based Live Cell Labeling

ParameterRecommended RangeNotesReferences
Metabolic Labeling (Azide Precursor)
Concentration25 - 100 µMVaries with the precursor (e.g., Ac4ManNAz, L-azidohomoalanine) and cell type.
Incubation Time12 - 72 hoursDependent on the rate of metabolic incorporation.
This compound Labeling
Concentration1 - 20 µMLower concentrations reduce background and potential toxicity. Optimization is recommended.
Incubation Time30 - 120 minutesShorter times are possible with more reactive cyclooctynes.
Incubation Temperature37°CStandard cell culture conditions.

Experimental Protocols

This section provides a general protocol for labeling proteins in live mammalian cells. This protocol assumes that a method for introducing azide groups into the target protein is already established (e.g., metabolic labeling with an azide-containing amino acid like L-azidohomoalanine (AHA)).

Materials:

  • Mammalian cells expressing the protein of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Azide-containing metabolic precursor (e.g., L-azidohomoalanine, AHA)

  • This compound stock solution (e.g., 1-10 mM in anhydrous DMSO)

  • Imaging-compatible plates or chambered cover glass

Protocol 1: Metabolic Labeling of Proteins with Azide Precursor

  • Cell Seeding: Seed the mammalian cells onto imaging-compatible plates or chambered cover glass. Allow the cells to adhere and grow to 60-80% confluency in a humidified incubator at 37°C with 5% CO₂.

  • Prepare Labeling Medium: Prepare cell culture medium containing the azide-containing metabolic precursor at the desired final concentration (e.g., 25-50 µM AHA in methionine-free medium).

  • Metabolic Incorporation: Remove the existing medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a period sufficient for protein synthesis and incorporation of the azide precursor (typically 12-24 hours).

Protocol 2: Fluorescent Labeling with this compound

  • Prepare this compound Labeling Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined for each cell type and experimental condition to maximize signal-to-noise.

  • Washing: After metabolic labeling, remove the medium containing the azide precursor and gently wash the cells twice with pre-warmed PBS.

  • Labeling Reaction: Add the medium containing this compound to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. Protect the cells from light during this and subsequent steps.

  • Remove Unbound Probe: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. An additional incubation in fresh medium for 30-60 minutes can help reduce background fluorescence.

  • Imaging: Replace the final wash with fresh pre-warmed complete cell culture medium or an appropriate imaging buffer. The cells are now ready for fluorescence microscopy imaging.

Visualizations

Diagram 1: Chemical Reaction of this compound with an Azide-Modified Protein

cluster_protein Azide-Modified Protein cluster_dye This compound cluster_product Labeled Protein protein Protein-N3 product Protein-Triazole-Bdp FL protein->product SPAAC (Copper-Free Click Chemistry) dbco Bdp FL-DBCO dbco->product

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Diagram 2: Experimental Workflow for Live-Cell Protein Labeling

G A 1. Cell Seeding (60-80% confluency) B 2. Metabolic Labeling (Introduce Azide Precursor) A->B 24-48h C 3. Wash Cells (Remove excess precursor) B->C 12-24h D 4. Add this compound (Incubate at 37°C) C->D E 5. Wash Cells (Remove unbound dye) D->E 30-60 min F 6. Live-Cell Imaging (Fluorescence Microscopy) E->F

References

Application Notes and Protocols for Imaging Glycans in Biological Systems Using Bdp FL dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bdp FL dbco, a bright and photostable fluorescent probe, for the visualization of glycans in various biological contexts. The protocols detailed below leverage the power of bioorthogonal chemistry to enable specific and sensitive detection of metabolically labeled glycans in live cells.

Introduction

Glycosylation is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. The study of glycans, or "glycobiology," is therefore crucial for understanding health and disease. Metabolic glycan labeling, coupled with bioorthogonal click chemistry, has emerged as a powerful technique for imaging and analyzing glycans in their native environment.[1][2]

This method involves a two-step process:

  • Metabolic Labeling: Cells are cultured with a synthetic azido-sugar, an analog of a natural monosaccharide that contains a chemically inert azide group (-N₃). The cellular metabolic machinery incorporates this azido-sugar into nascent glycans on glycoproteins and glycolipids.[2][3]

  • Bioorthogonal Ligation: The azide-modified glycans are then covalently labeled with a fluorescent probe containing a dibenzocyclooctyne (DBCO) group, such as this compound. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific, occurs under physiological conditions without the need for a toxic copper catalyst, and results in a stable triazole linkage.[1]

This compound is a BODIPY-based fluorophore with excellent photophysical properties, making it an ideal choice for fluorescence microscopy and flow cytometry applications.

Product Information: this compound

This compound is a highly fluorescent and photostable dye that is well-suited for live-cell imaging. Its key properties are summarized in the table below.

PropertyValue
Full Name BODIPY FL dibenzocyclooctyne
Molecular Weight ~592 g/mol
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~512 nm
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, protected from light

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involved in imaging glycans using this compound.

experimental_workflow cluster_cell Cell Metabolism Metabolic Incorporation Glycan Azide-Modified Glycan Metabolism->Glycan Glycosylation Pathways LabeledGlycan Fluorescently Labeled Glycan Glycan->LabeledGlycan SPAAC Click Reaction AzidoSugar Azido-Sugar (e.g., Ac4ManNAz) AzidoSugar->Metabolism BdpFL_DBCO This compound BdpFL_DBCO->LabeledGlycan Imaging Fluorescence Imaging/Analysis LabeledGlycan->Imaging

General workflow for metabolic glycan labeling and imaging.

sialic_acid_pathway Ac4ManNAz Ac4ManNAz (peracetylated) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Esterases SiaNAz SiaNAz (Azido-Sialic Acid) ManNAz->SiaNAz Biosynthesis CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz LabeledGlycoprotein Azide-Labeled Glycoprotein CMP_SiaNAz->LabeledGlycoprotein Sialyltransferases Glycoprotein Glycoprotein Glycoprotein->LabeledGlycoprotein

Metabolic incorporation of Ac4ManNAz into sialic acid biosynthesis.

Quantitative Data

The efficiency of metabolic labeling can vary depending on the cell type, the specific azido-sugar used, and the incubation conditions. The following tables provide example data from flow cytometry experiments.

Table 1: Fluorescence Intensity in Different Cell Lines after Labeling with Ac4ManNAz and DBCO-Fluorophore

Cell LineTreatmentMean Fluorescence Intensity (Arbitrary Units)
A549 Control (no Ac4ManNAz)15
10 µM Ac4ManNAz250
20 µM Ac4ManNAz480
50 µM Ac4ManNAz850
CHO Control (no Ac4ManNAz)12
50 µM Ac4ManNAz950
Jurkat Control (no Ac4ManNAz)20
50 µM Ac4ManNAz600

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Different Azido-Sugars for Glycan Labeling in CHO Cells

Azido-Sugar (50 µM)Labeled Glycan TypeMean Fluorescence Intensity (Arbitrary Units)
Ac4ManNAz Sialic Acids950
Ac4GalNAz O-glycans780
Ac4GlcNAz Various Glycoconjugates650

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

The following are detailed protocols for live-cell imaging and flow cytometry analysis of glycans using this compound.

Protocol 1: Live-Cell Fluorescence Microscopy

This protocol describes the metabolic labeling of cell surface glycans with an azido-sugar and subsequent visualization using this compound.

Materials:

  • Cells of interest (e.g., A549, HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz)

  • Anhydrous DMSO

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Seeding: a. Seed cells onto glass-bottom imaging dishes or chamber slides at a density that will result in 50-70% confluency at the time of imaging. b. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Metabolic Labeling: a. Prepare a 10 mM stock solution of the desired peracetylated azido-sugar in anhydrous DMSO. b. Dilute the azido-sugar stock solution in complete cell culture medium to the desired final concentration (typically 25-50 µM). c. Remove the old medium from the cells and replace it with the medium containing the azido-sugar. d. Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar into cellular glycans.

  • Labeling with this compound: a. Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. b. On the day of imaging, wash the cells twice with warm PBS to remove any unincorporated azido-sugar. c. Dilute the this compound stock solution in live-cell imaging buffer to a final concentration of 5-20 µM. d. Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging: a. Wash the cells three times with warm live-cell imaging buffer to remove excess this compound. b. Add fresh live-cell imaging buffer to the cells. c. Image the cells using a fluorescence microscope equipped with appropriate filters for Bdp FL (e.g., excitation ~488 nm, emission ~520 nm).

Protocol 2: Flow Cytometry Analysis

This protocol allows for the quantification of cell surface glycan expression.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac4ManNAz)

  • Anhydrous DMSO

  • This compound

  • PBS, pH 7.4

  • Flow cytometry staining buffer (e.g., PBS with 1-2% BSA)

  • Cell scraper or non-enzymatic cell dissociation solution

Procedure:

  • Metabolic Labeling: a. Culture cells in the presence of the desired concentration of peracetylated azido-sugar (e.g., 25-50 µM Ac4ManNAz) for 24-72 hours as described in Protocol 1.

  • Cell Harvesting: a. Gently detach the cells from the culture vessel using a cell scraper or a non-enzymatic cell dissociation solution. b. Transfer the cells to a conical tube and pellet by centrifugation (e.g., 300 x g for 5 minutes). c. Wash the cell pellet twice with ice-cold PBS.

  • Labeling with this compound: a. Prepare a solution of this compound in flow cytometry staining buffer at a final concentration of 10-25 µM. b. Resuspend the cell pellet in the this compound solution. c. Incubate for 30-60 minutes at room temperature or 37°C, protected from light, with gentle agitation.

  • Washing and Analysis: a. Pellet the cells by centrifugation and wash twice with flow cytometry staining buffer to remove unbound probe. b. Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer. c. Analyze the cells on a flow cytometer using the appropriate laser and filter settings for Bdp FL.

Troubleshooting

A common issue encountered in these experiments is a weak or absent fluorescence signal. The following decision tree can help troubleshoot this problem.

troubleshooting cluster_labeling Metabolic Labeling cluster_click Click Reaction cluster_imaging Imaging Start Low or No Fluorescence Signal CheckLabeling Check Metabolic Labeling Efficiency Start->CheckLabeling CheckClick Check Click Reaction Start->CheckClick CheckImaging Check Imaging Parameters Start->CheckImaging OptimizeSugar Optimize azido-sugar concentration (25-100 µM) CheckLabeling->OptimizeSugar IncreaseTime Increase incubation time (24-72 hours) CheckLabeling->IncreaseTime CellHealth Ensure cells are healthy and actively dividing CheckLabeling->CellHealth OptimizeDBCO Optimize this compound concentration (5-25 µM) CheckClick->OptimizeDBCO IncreaseClickTime Increase incubation time (30-90 minutes) CheckClick->IncreaseClickTime ThoroughWash Ensure thorough washing to remove unincorporated sugar CheckClick->ThoroughWash CorrectFilters Use correct filter set for Bdp FL CheckImaging->CorrectFilters IncreaseExposure Increase exposure time or laser power CheckImaging->IncreaseExposure CheckFocus Ensure proper focus CheckImaging->CheckFocus

Decision tree for troubleshooting low fluorescence signal.

References

Application Notes and Protocols for BDP FL DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BDP FL DBCO, a bright and photostable borondipyrromethene (BODIPY) dye functionalized with a dibenzocyclooctyne (DBCO) group, for super-resolution microscopy applications. The exceptional photophysical properties of the BDP FL core, combined with the bioorthogonal reactivity of the DBCO moiety, make it a powerful tool for high-resolution imaging of cellular structures and processes.

Introduction to this compound

This compound is a fluorescent probe designed for covalent labeling of azide-modified biomolecules via copper-free click chemistry.[1][2] Its key features include:

  • Bright and Photostable Fluorophore: The BDP FL core exhibits a high fluorescence quantum yield and exceptional photostability compared to traditional dyes like fluorescein, making it well-suited for demanding super-resolution techniques that require intense laser irradiation.[3][4]

  • Bioorthogonal Labeling: The DBCO group reacts specifically and efficiently with azide moieties through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry reaction is biocompatible and can be performed in living cells and complex biological systems without the need for a cytotoxic copper catalyst.

  • Spectral Properties: BDP FL has excitation and emission maxima in the green part of the spectrum, compatible with common laser lines and filter sets.

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below, providing a basis for comparison with other fluorophores.

PropertyValueReference
Excitation Maximum (λex) ~503 nm[1]
Emission Maximum (λem) ~509 nm
Molar Extinction Coefficient (ε) ~92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.97
Molecular Weight ~592.49 g/mol
Solubility Good in DMF, DMSO, and DCM
STORM Image Quality (Microtubule Width) 80.9 ± 23.1 nm (in a non-optimized buffer)
STORM Image Quality (Continuity) 0.97 ± 0.28 photons/nm² (in a non-optimized buffer)

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Cellular Proteins with this compound for Super-Resolution Microscopy

This protocol describes the general steps for labeling azide-modified proteins in cells with this compound for subsequent super-resolution imaging. This can be achieved by metabolically incorporating an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

  • Cells of interest cultured on high-quality glass coverslips suitable for super-resolution microscopy.

  • Methionine-free cell culture medium.

  • L-azidohomoalanine (AHA).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% bovine serum albumin in PBS).

  • Super-resolution imaging buffer (see STORM and STED protocols below).

Procedure:

  • Metabolic Labeling:

    • Starve the cells in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-24 hours to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with fixation buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • This compound Labeling (Copper-Free Click Chemistry):

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO.

    • Dilute the this compound stock solution in PBS to a final concentration of 1-10 µM.

    • Incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.

    • Wash the cells extensively with PBS to remove unbound dye.

  • Preparation for Imaging:

    • The sample is now ready for mounting and imaging using a super-resolution microscope. Proceed to the specific STORM or STED imaging protocol.

Visualizations

experimental_workflow cluster_labeling Cellular Labeling Workflow cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis Metabolic_Labeling Metabolic Incorporation of Azide Fixation Fixation & Permeabilization Metabolic_Labeling->Fixation Blocking Blocking Fixation->Blocking Click_Reaction Copper-Free Click Reaction (this compound) Blocking->Click_Reaction Washing Washing Click_Reaction->Washing STORM_Imaging STORM Imaging Washing->STORM_Imaging STED_Imaging STED Imaging Washing->STED_Imaging Localization Single-Molecule Localization STORM_Imaging->Localization Deconvolution Image Deconvolution STED_Imaging->Deconvolution Reconstruction Image Reconstruction Localization->Reconstruction Analysis Quantitative Analysis Reconstruction->Analysis Deconvolution->Analysis

Caption: General experimental workflow for super-resolution imaging using this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor_Monomer1 Receptor (Azide-labeled) Ligand->Receptor_Monomer1 Binding Receptor_Monomer2 Receptor (Azide-labeled) Ligand->Receptor_Monomer2 Binding Receptor_Dimer Receptor Dimer (this compound labeled) Receptor_Monomer1->Receptor_Dimer Dimerization Receptor_Monomer2->Receptor_Dimer Dimerization Downstream_Signaling Downstream Signaling Cascade Receptor_Dimer->Downstream_Signaling Activation

Caption: Example signaling pathway of ligand-induced receptor dimerization and clustering.

Protocol 2: Stochastic Optical Reconstruction Microscopy (STORM) Imaging with this compound

This protocol provides guidelines for performing dSTORM imaging on samples labeled with this compound. The key to successful dSTORM is the use of an appropriate imaging buffer that promotes the photoswitching of the fluorophore between a fluorescent "on" state and a dark "off" state.

Materials:

  • Labeled sample on a coverslip (from Protocol 1).

  • STORM imaging buffer components:

    • Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.

    • Oxygen Scavenging System: Glucose Oxidase (e.g., 0.5 mg/mL) and Catalase (e.g., 40 µg/mL).

    • 10% (w/v) Glucose solution.

    • Reducing Agent: 100 mM MEA (cysteamine) solution.

  • Microscope slide.

  • Mounting medium (optional, for short-term storage).

Procedure:

  • Prepare STORM Imaging Buffer:

    • Important: Prepare the final imaging buffer immediately before use.

    • To 1 mL of Base Buffer, add 100 µL of 10% glucose solution.

    • Add the glucose oxidase and catalase.

    • Just before imaging, add 10 µL of 100 mM MEA solution. The final concentration of MEA will be 10 mM. Note that different concentrations of MEA (e.g., 100 mM) can be tested for optimal photoswitching.

  • Mount the Sample:

    • Place a drop of the freshly prepared STORM imaging buffer onto a clean microscope slide.

    • Carefully invert the coverslip with the labeled cells onto the drop of buffer, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation and oxygen entry.

  • STORM Imaging:

    • Place the slide on the stage of a STORM-capable microscope.

    • Locate the cells of interest using a low-power objective and brightfield or epifluorescence imaging.

    • Switch to the high-power objective (e.g., 100x oil-immersion) and use total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination.

    • Illuminate the sample with a high-power laser corresponding to the excitation maximum of BDP FL (~503 nm, e.g., a 488 nm or 514 nm laser). The high laser power will drive most of the fluorophores into the dark state.

    • A lower power activation laser (e.g., 405 nm) can be used to sparsely reactivate the fluorophores back to the fluorescent state.

    • Acquire a time series of thousands of images (typically 10,000-100,000 frames) with a short exposure time (e.g., 10-30 ms) to capture the stochastic blinking of individual BDP FL molecules.

  • Data Analysis:

    • Process the acquired image series using appropriate single-molecule localization software (e.g., ThunderSTORM, rapidSTORM, or commercial software).

    • The software will identify and localize the center of each individual fluorescence event with sub-pixel precision.

    • Reconstruct a super-resolved image from the list of localizations.

Protocol 3: Stimulated Emission Depletion (STED) Microscopy Imaging with this compound

This protocol outlines the general procedure for STED microscopy of samples labeled with this compound. STED microscopy achieves super-resolution by using a donut-shaped depletion laser to confine the fluorescence emission to a sub-diffraction-sized spot.

Materials:

  • Labeled sample on a coverslip (from Protocol 1).

  • STED-compatible mounting medium (e.g., Mowiol or commercial antifade mounting media).

  • Microscope slide.

Procedure:

  • Mount the Sample:

    • Place a small drop of STED-compatible mounting medium onto a microscope slide.

    • Invert the coverslip with the labeled cells onto the mounting medium.

    • Allow the mounting medium to cure according to the manufacturer's instructions.

  • STED Imaging:

    • Place the slide on the stage of a STED microscope.

    • Locate the region of interest using the confocal mode of the microscope.

    • Set the excitation laser to a wavelength appropriate for BDP FL (e.g., 488 nm or 514 nm).

    • Select a suitable depletion laser. For green-emitting dyes like BDP FL, a depletion laser in the range of 580-600 nm is typically effective. A 592 nm depletion laser is a common choice.

    • Adjust the power of the excitation laser to obtain a good signal-to-noise ratio in confocal mode.

    • Gradually increase the power of the depletion laser. As the depletion laser power increases, the resolution of the image will improve. Optimize the depletion laser power to achieve the desired resolution without excessive photobleaching.

    • Acquire STED images by scanning the co-aligned excitation and depletion laser beams across the sample.

    • For 3D STED, a z-stack of images can be acquired.

  • Image Processing:

    • The raw STED images may require deconvolution to further enhance image quality and remove any residual haze. Use appropriate deconvolution software with the correct point spread function (PSF) for your STED system.

Conclusion

This compound is a versatile and powerful tool for super-resolution microscopy. Its bright and photostable nature, combined with the specificity of copper-free click chemistry, enables high-resolution imaging of a wide range of biological targets. The protocols provided here offer a starting point for researchers to apply this compound in their own STORM and STED experiments, paving the way for new discoveries in cell biology and drug development. Optimization of labeling conditions, imaging buffers, and instrument parameters will be crucial for achieving the best possible results in specific applications.

References

Application Notes and Protocols for Flow Cytometry Analysis of Bdp FL DBCO Labeled Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern cellular analysis, precision and sensitivity are paramount. The use of bioorthogonal chemistry, specifically the copper-free click reaction between a dibenzocyclooctyne (DBCO) moiety and an azide group, has emerged as a powerful tool for labeling biomolecules in living systems with minimal perturbation. This application note details the use of Bdp FL DBCO, a bright and photostable green fluorescent dye, for the analysis of azide-labeled cells by flow cytometry.

This compound is a borondipyrromethene (BODIPY) fluorophore conjugated to a DBCO group.[1] This structure allows for a highly specific and efficient covalent labeling of cells that have been metabolically engineered to display azide groups on their surface glycoproteins.[2] The strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it occurs efficiently under physiological conditions without interfering with native biochemical processes.[3] The exceptional brightness and photostability of the Bdp FL dye make it an ideal candidate for flow cytometry applications, where robust and reproducible fluorescent signals are crucial.[4]

These notes provide a comprehensive guide, from the principles of metabolic labeling to detailed protocols for cell preparation, labeling with this compound, and subsequent flow cytometric analysis.

Data Presentation

Table 1: Spectral and Physicochemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex)503 nm[5]
Emission Maximum (λem)509 - 514 nm
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.97
SolubilityGood in DMSO, DMF, DCM
StorageStore at -20°C, protected from light
Table 2: Illustrative Comparison of Bdp FL and Fluorescein (FITC)
FeatureBdp FLFluorescein (FITC)
Brightness Very HighHigh
Photostability HighLow
pH Sensitivity LowHigh
Excitation (nm) ~503~495
Emission (nm) ~512~519
Quantum Yield ~0.97~0.92

Signaling Pathway and Experimental Workflow

The core of this application lies in the bioorthogonal copper-free click chemistry reaction.

cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry cluster_2 Flow Cytometry Analysis AzideSugar Azido Sugar (e.g., Ac4ManNAz) Cell Live Cell AzideSugar->Cell Metabolic Incorporation AzideCell Cell with Azide Groups on Surface Glycans Cell->AzideCell LabeledCell Fluorescently Labeled Cell AzideCell->LabeledCell SPAAC Reaction (Strain-Promoted Azide-Alkyne Cycloaddition) BdpFL_DBCO This compound BdpFL_DBCO->LabeledCell FlowCytometer Flow Cytometer LabeledCell->FlowCytometer Analysis Data Fluorescence Data FlowCytometer->Data

Caption: Bioorthogonal labeling workflow for flow cytometry.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the introduction of azide groups onto the cell surface glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz))

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Culture mammalian cells in an appropriate medium and conditions to the desired confluency.

  • Prepare Azido Sugar Stock Solution: Dissolve the azido sugar in DMSO to prepare a stock solution (e.g., 50 mM).

  • Metabolic Labeling: Add the azido sugar stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.

  • Incubation: Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azido sugar into the cell surface glycans.

  • Harvesting Cells:

    • Adherent cells: Wash the cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with complete medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS containing 1% Bovine Serum Albumin (BSA) by centrifugation at 300 x g for 5 minutes.

start Start with Cultured Cells add_azido Add Azido Sugar to Culture Medium start->add_azido incubate Incubate for 2-3 Days add_azido->incubate harvest Harvest Cells incubate->harvest wash1 Wash with PBS + 1% BSA harvest->wash1 wash2 Wash with PBS + 1% BSA wash1->wash2 end Azide-Labeled Cells Ready for Staining wash2->end

Caption: Experimental workflow for metabolic labeling of cells.

Protocol 2: Labeling of Azide-Modified Cells with this compound

This protocol details the copper-free click chemistry reaction to fluorescently label the azide-presenting cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS with 1% BSA (FACS Buffer)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C, protected from light.

  • Cell Resuspension: Resuspend the azide-labeled cell pellet in FACS buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Prepare Staining Solution: Dilute the this compound stock solution in FACS buffer to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Staining: Add the this compound staining solution to the cell suspension.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes to remove unbound dye.

  • Final Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer for flow cytometry analysis.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the data acquisition on a flow cytometer.

Materials:

  • This compound labeled cells (from Protocol 2)

  • Unlabeled azide-modified cells (negative control)

  • Wild-type unlabeled cells (negative control)

  • Flow cytometer equipped with a blue laser (488 nm)

Procedure:

  • Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for Bdp FL detection. The 488 nm laser is suitable for excitation, and a standard FITC emission filter (e.g., 530/30 nm bandpass) can be used.

  • Control Setup:

    • Run the unlabeled wild-type cells to set the forward and side scatter gates and to determine the level of autofluorescence.

    • Run the unlabeled azide-modified cells to ensure that the metabolic labeling process itself does not increase background fluorescence in the detection channel.

  • Sample Analysis: Acquire data for the this compound labeled cells. Collect a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the cell population of interest based on forward and side scatter, and then quantify the percentage of fluorescently labeled cells and their mean fluorescence intensity (MFI).

start Start with Labeled and Control Cells setup Set up Flow Cytometer (488nm laser, FITC filter) start->setup run_controls Run Control Samples (Unlabeled, Azide-only) setup->run_controls acquire_data Acquire Data from This compound Labeled Cells run_controls->acquire_data gate Gate on Cell Population (FSC vs SSC) acquire_data->gate analyze Analyze Fluorescence (Histogram, MFI) gate->analyze end Quantitative Results analyze->end

Caption: Workflow for flow cytometry analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Fluorescence Signal Inefficient metabolic labeling.Optimize the concentration of the azido sugar and the incubation time for your specific cell line.
Low concentration of this compound.Titrate the concentration of this compound to find the optimal staining concentration.
Insufficient incubation time for click reaction.Increase the incubation time with this compound.
High Background Fluorescence Non-specific binding of this compound.Ensure adequate washing steps after staining. Include a blocking step with 1% BSA in the FACS buffer.
High cell autofluorescence.Use an unstained control to set the baseline fluorescence. If possible, use a flow cytometer with a yellow-green laser to minimize autofluorescence.
Poor Cell Viability Toxicity of azido sugar or this compound.Perform a dose-response curve to determine the optimal, non-toxic concentrations. Ensure reagents are of high purity.
Harsh cell handling.Handle cells gently during harvesting and washing steps. Keep cells on ice when possible.

Conclusion

The use of this compound in conjunction with metabolic labeling provides a robust and highly specific method for fluorescently labeling cells for flow cytometry analysis. The bright and photostable nature of the Bdp FL fluorophore ensures a strong and reliable signal, making it an excellent choice for a variety of research and drug development applications, including cell tracking, studies of glycosylation, and high-throughput screening. By following the detailed protocols and troubleshooting guide provided, researchers can effectively implement this powerful technology in their cellular analysis workflows.

References

Protocol for labeling nucleic acids with Bdp FL dbco.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of nucleic acids (DNA and RNA) using Bdp FL dbco (BODIPY™ FL dibenzocyclooctyne). This method utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that is highly efficient and bioorthogonal, meaning it can proceed in complex biological mixtures without interfering with native biochemical processes.[1][2][3] This copper-free reaction forms a stable triazole linkage between the DBCO group on the Bdp FL dye and an azide group incorporated into the nucleic acid.[1][4]

Bdp FL is a bright, photostable green fluorescent dye, making it an excellent choice for a variety of applications, including fluorescence imaging, flow cytometry, and hybridization assays. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for fluorescently labeling oligonucleotides and other nucleic acids.

Principle of the Reaction

The labeling strategy is a two-step process. First, the nucleic acid of interest must be modified to contain an azide group. This can be achieved through various methods, such as chemical synthesis of an azide-modified oligonucleotide or enzymatic incorporation of an azide-bearing nucleotide. The second step is the reaction of the azide-modified nucleic acid with this compound. The inherent ring strain of the DBCO group allows for a rapid and specific reaction with the azide without the need for a copper catalyst, which can be cytotoxic and damaging to nucleic acids.

Materials and Reagents

  • Azide-modified DNA or RNA (e.g., 5'-azide or internally modified oligonucleotide)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification columns (e.g., spin desalting columns or HPLC)

  • Ethanol (for precipitation, if required)

  • Sodium acetate (for precipitation, if required)

  • UV-Vis Spectrophotometer

Quantitative Data Summary

The efficiency of the labeling reaction can be quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules per nucleic acid molecule. This is typically calculated from the absorbance of the purified conjugate at 260 nm (for the nucleic acid) and the absorbance maximum of the dye (~503 nm for Bdp FL).

ParameterValue/RangeReference
This compound Properties
Excitation Maximum (λex)503 nm
Emission Maximum (λem)512 nm
Molar Extinction Coefficient (ε) at 503 nm~85,000 cm⁻¹M⁻¹
Reaction Conditions
Molar Ratio (this compound : Azide-Oligo)2:1 to 10:1
Reaction Time1 - 4 hours at 37°C or overnight at 4°C
Reaction BufferPBS, pH 7.4
Expected Outcome
Labeling Efficiency (DOL)0.5 - 1.0 (typically desired)

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Oligonucleotides

This protocol describes the labeling of a pre-synthesized azide-modified DNA or RNA oligonucleotide.

1. Preparation of Reagents: a. Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. b. Immediately before use, dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

2. Labeling Reaction: a. In a microcentrifuge tube, combine the following:

  • 10 µL of 1 mM azide-modified oligonucleotide (10 nmol)
  • 2-10 µL of 10 mM this compound in DMSO (20-100 nmol, corresponding to a 2 to 10-fold molar excess)
  • PBS (pH 7.4) to a final reaction volume of 100 µL. The final DMSO concentration should be below 20%. b. Mix the components thoroughly by gentle vortexing. c. Incubate the reaction for 1-4 hours at 37°C, protected from light. Alternatively, the reaction can be incubated overnight at 4°C.

3. Purification of the Labeled Oligonucleotide: a. Spin Column Purification: i. Equilibrate a desalting spin column according to the manufacturer's instructions. ii. Apply the reaction mixture to the column. iii. Centrifuge to elute the labeled oligonucleotide. The unreacted dye will be retained in the column matrix. b. Ethanol Precipitation: i. To the reaction mixture, add 1/10th volume of 3 M sodium acetate. ii. Add 2.5 volumes of cold 100% ethanol. iii. Incubate at -20°C for at least 1 hour. iv. Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C. v. Carefully decant the supernatant containing the unreacted dye. vi. Wash the pellet with cold 70% ethanol and centrifuge again. vii. Air-dry the pellet and resuspend in a desired volume of nuclease-free water or buffer. c. High-Performance Liquid Chromatography (HPLC): i. For the highest purity, the labeled oligonucleotide can be purified by reverse-phase HPLC.

4. Quantification and Storage: a. Measure the absorbance of the purified labeled oligonucleotide at 260 nm and ~503 nm. b. Calculate the concentration of the oligonucleotide and the Degree of Labeling (see below). c. Store the labeled oligonucleotide at -20°C, protected from light.

Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) can be calculated using the following formula, based on the Beer-Lambert law:

  • Concentration of Dye (M) = A_dye / (ε_dye * path length)

  • Concentration of Oligo (M) = A_260 / (ε_oligo * path length)

  • DOL = Concentration of Dye / Concentration of Oligo

Where:

  • A_dye is the absorbance at the dye's maximum absorbance wavelength (~503 nm).

  • A_260 is the absorbance at 260 nm.

  • ε_dye is the molar extinction coefficient of this compound (~85,000 cm⁻¹M⁻¹).

  • ε_oligo is the molar extinction coefficient of the oligonucleotide (can be estimated based on its sequence).

  • A correction factor should be applied to the A_260 reading to account for the dye's absorbance at 260 nm. The correction factor (CF) is the ratio of the dye's absorbance at 260 nm to its absorbance at its λmax.

Corrected A_260 = A_260 - (A_dye * CF)

Diagrams

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis & Storage AzideOligo Azide-Modified Nucleic Acid Reaction Mix and Incubate (e.g., 1-4h at 37°C) AzideOligo->Reaction BdpFL This compound in DMSO BdpFL->Reaction Purification Remove Unreacted Dye (Spin Column, HPLC, or Ethanol Precipitation) Reaction->Purification Analysis Quantify (A260/A503) Calculate DOL Purification->Analysis Storage Store at -20°C Analysis->Storage

Caption: Experimental workflow for labeling nucleic acids with this compound.

Signaling_Pathway Azide_NA Azide-Modified Nucleic Acid SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide_NA->SPAAC BdpFL_DBCO This compound BdpFL_DBCO->SPAAC Labeled_Product Bdp FL Labeled Nucleic Acid SPAAC->Labeled_Product Stable Triazole Linkage

Caption: Reaction mechanism of this compound with an azide-modified nucleic acid.

References

Application Notes and Protocols: Cell Tracking and In Vivo Imaging with Bdp FL dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bdp FL dbco for cell tracking and in vivo imaging. This compound is a bright and photostable fluorescent probe ideal for long-term cell labeling and visualization in living systems.[1] It combines the excellent spectral properties of the BODIPY™ FL (Bdp FL) dye with the versatility of copper-free click chemistry, enabled by the dibenzocyclooctyne (DBCO) group.[2][3] This technology allows for the precise and stable labeling of azide-modified biomolecules on or within living cells.[4][5]

Core Principles: Bioorthogonal Labeling with this compound

The utility of this compound in cell tracking and in vivo imaging is rooted in the principles of bioorthogonal chemistry. Specifically, it participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This reaction occurs between the strained alkyne of the DBCO group on the dye and an azide group introduced onto a target biomolecule. The key advantages of this approach include:

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell and in vivo applications.

  • High Specificity: The DBCO and azide groups react selectively with each other, minimizing off-target labeling and background fluorescence.

  • Excellent Kinetics: The reaction is rapid, allowing for efficient labeling in a short amount of time.

This two-step labeling strategy involves:

  • Metabolic or Enzymatic Incorporation of Azides: Cells are first treated with a metabolic precursor containing an azide group (e.g., an azide-modified sugar or amino acid). This precursor is incorporated into cellular biomolecules such as proteins or glycans.

  • Covalent Labeling with this compound: The azide-modified cells are then incubated with this compound. The DBCO group on the dye reacts with the azide groups on the cells, resulting in stable, covalent fluorescent labeling.

Quantitative Data

The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and comparison with other fluorescent probes.

Table 1: Spectroscopic Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)~503 nm
Emission Maximum (λem)~509-512 nm
Molar Extinction Coefficient (ε)~80,000 - 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.97

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₃₅H₃₅BF₂N₄O₂
Molecular Weight~592.49 g/mol
Purity≥ 95%
SolubilityGood in DMF, DMSO, DCM
AppearanceOrange solid

Experimental Protocols

The following protocols provide detailed methodologies for cell labeling, tracking, and in vivo imaging using this compound.

Protocol 1: In Vitro Cell Labeling for Tracking Studies

This protocol describes the metabolic labeling of cells with an azide-modified precursor followed by fluorescent tagging with this compound for in vitro tracking experiments.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz) for glycoproteins)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

  • Cell Culture: Culture the cells of interest in their appropriate complete medium to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide).

  • Metabolic Labeling with Azides:

    • Prepare a stock solution of the azide-modified precursor (e.g., Ac₄ManNAz) in DMSO.

    • Add the precursor to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide groups.

  • Preparation of this compound Staining Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final working concentration of 5-20 µM.

  • Fluorescent Labeling:

    • Aspirate the medium containing the metabolic precursor from the cells.

    • Wash the cells twice with warm PBS.

    • Add the this compound staining solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the staining solution.

    • Wash the cells three times with warm live-cell imaging buffer to remove unbound dye.

    • Add fresh pre-warmed live-cell imaging buffer to the cells.

    • Image the labeled cells using a fluorescence microscope with appropriate excitation and emission filters for Bdp FL (Excitation: ~503 nm, Emission: ~512 nm).

Protocol 2: Ex Vivo Cell Labeling for In Vivo Imaging

This protocol details the labeling of cells ex vivo before their introduction into an animal model for in vivo tracking.

Materials:

  • Suspension or adherent cells of interest

  • Complete cell culture medium

  • Azide-modified metabolic precursor

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Sterile saline or appropriate injection buffer

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Cell Preparation and Metabolic Labeling:

    • Culture and expand the cells of interest.

    • Metabolically label the cells with an azide-modified precursor as described in Protocol 1, Step 2.

  • Fluorescent Labeling:

    • Harvest the azide-labeled cells (e.g., by trypsinization for adherent cells) and wash them twice with warm PBS by centrifugation.

    • Resuspend the cell pellet in pre-warmed PBS.

    • Prepare the this compound staining solution in PBS at a final concentration of 10-50 µM.

    • Add the staining solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

  • Washing and Cell Preparation for Injection:

    • Wash the labeled cells three times with sterile PBS by centrifugation to remove unbound dye.

    • Resuspend the final cell pellet in a sterile injection buffer (e.g., saline) at the desired concentration for in vivo administration.

  • In Vivo Administration and Imaging:

    • Administer the this compound-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal).

    • At various time points post-injection, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for Bdp FL.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for cell tracking.

G cluster_workflow Experimental Workflow for Cell Tracking A 1. Metabolic Labeling Cells incubated with azide-modified precursor. B 2. Azide Incorporation Azide groups are expressed on cell surface glycoproteins. A->B C 3. Fluorescent Tagging Incubate with this compound. B->C D 4. Bioorthogonal Reaction (SPAAC) DBCO reacts with azide, forming a stable covalent bond. C->D E 5. Washing Remove unbound dye. D->E F 6. Imaging In vitro microscopy or in vivo imaging. E->F

Caption: Workflow for labeling cells with this compound for tracking.

G cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactant1 Azide-Modified Biomolecule (on cell surface) Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Reactant1->Product + Reactant2 This compound Reactant2->Product

Caption: The bioorthogonal reaction between this compound and an azide.

Applications in Research and Drug Development

The ability to track cells with high precision and stability opens up numerous avenues in biomedical research and therapeutic development:

  • Immunotherapy: Track the migration and infiltration of immune cells, such as T cells and NK cells, into tumors.

  • Stem Cell Therapy: Monitor the fate and engraftment of transplanted stem cells in regenerative medicine applications.

  • Oncology: Study cancer cell metastasis and the dynamics of circulating tumor cells.

  • Drug Delivery: Visualize the delivery of cell-based therapeutics and assess their biodistribution and target engagement.

This compound, with its superior photostability and biocompatible labeling chemistry, provides a powerful tool for researchers to gain deeper insights into complex biological processes in vitro and in vivo.

References

Optimizing Bdp FL DBCO Concentration for Live Cell Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL DBCO is a bright, photostable fluorescent dye belonging to the boron-dipyrromethene (BODIPY) class.[1][2] It emits in the green spectrum, with excitation and emission maxima around 503 nm and 512 nm, respectively, making it compatible with standard fluorescein (FAM) filter sets.[3][4] The key feature of this probe is the dibenzocyclooctyne (DBCO) group, which enables highly specific, copper-free "click chemistry" reactions with azide-tagged biomolecules.[5] This process, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is exceptionally well-suited for live-cell imaging due to its high biocompatibility and rapid kinetics under physiological conditions.

Optimizing the concentration of this compound is a critical step to ensure high-quality imaging results. An ideal concentration maximizes the signal-to-noise ratio by providing bright, specific labeling of the target molecule while minimizing non-specific background fluorescence and potential cytotoxicity. This document provides detailed protocols for determining the optimal this compound concentration for your specific live-cell imaging application.

Principle of Labeling: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The labeling strategy is a two-step process. First, an azide (-N₃) group is metabolically, enzymatically, or chemically incorporated into the biomolecule of interest within a living cell. Subsequently, the cell is treated with this compound. The strained alkyne ring of the DBCO moiety rapidly and covalently reacts with the azide group, forming a stable triazole linkage and fluorescently labeling the target.

SPAAC_Reaction cluster_product Product Molecule_N3 Azide-tagged Biomolecule (in cell) Labeled_Molecule Fluorescently Labeled Biomolecule Molecule_N3->Labeled_Molecule SPAAC (Copper-Free Click Chemistry) BDP_DBCO This compound (Strained Alkyne) BDP_DBCO->Labeled_Molecule Plus +

Principle of SPAAC "Click Chemistry" Labeling.

Key Experimental Parameters

Successful staining depends on several factors that require empirical optimization:

  • Probe Concentration: The primary determinant of signal intensity and background. High concentrations can lead to non-specific binding and cytotoxicity.

  • Incubation Time: Must be sufficient for the click reaction to proceed to completion but short enough to minimize stress on the cells.

  • Cell Type and Density: Different cell lines may have varying sensitivities to the dye or exhibit different levels of non-specific uptake. A cell confluency of 60-80% is often recommended.

  • Target Expression Level: The abundance of the azide-tagged target molecule will influence the required probe concentration.

Protocols for Optimization

Protocol 1: Determining Optimal this compound Concentration via Titration

This protocol provides a framework for testing a range of this compound concentrations to identify the one that yields the best signal-to-noise ratio without compromising cell health.

Materials:

  • This compound (store stock solution at -20°C, protected from light)

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free medium with HEPES)

  • Cells expressing the azide-modified target molecule

  • Control (unlabeled) cells

  • Glass-bottom imaging plates or chambered coverglass

  • Fluorescence microscope with environmental control (37°C, 5% CO₂) and appropriate filters (Excitation: ~490/20 nm, Emission: ~525/50 nm)

Procedure:

  • Cell Seeding: Seed cells onto a glass-bottom imaging dish to reach 60-80% confluency on the day of the experiment. Include wells for a negative control group (cells without the azide-tagged molecule).

  • Prepare this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Sonicate briefly if needed to ensure complete dissolution.

  • Prepare Working Solutions: On the day of the experiment, prepare a series of dilutions from the 1 mM stock solution in pre-warmed (37°C) live-cell imaging medium. Test a range of concentrations (e.g., 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM).

  • Labeling:

    • Aspirate the culture medium from the cells.

    • Gently wash the cells once with pre-warmed imaging medium.

    • Add the this compound working solutions to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling medium.

    • Gently wash the cells three times with pre-warmed imaging medium to remove any unbound probe. This step is crucial for reducing background fluorescence.

  • Imaging and Analysis:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells on a fluorescence microscope. Use consistent acquisition settings (e.g., laser power, exposure time) across all conditions to allow for direct comparison.

    • Quantify the mean fluorescence intensity of the specifically labeled structures (Signal) and a background region within the same image (Noise). Calculate the Signal-to-Noise Ratio (SNR) for each concentration.

    • Visually assess cell morphology for any signs of distress or toxicity.

Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells (with & without azide tag) C Create Concentration Series (e.g., 0.1 to 10 µM) A->C B Prepare this compound Stock (1 mM in DMSO) B->C D Incubate Cells with Dye (30-60 min, 37°C) C->D E Wash 3x with Pre-warmed Medium D->E F Live-Cell Imaging (Fluorescence Microscopy) E->F G Quantify Signal-to-Noise Ratio (SNR) F->G H Assess Cell Viability & Morphology F->H I Select Optimal Concentration G->I H->I

Workflow for Optimizing this compound Concentration.
Protocol 2: Assessing Cell Viability after Staining

It is essential to confirm that the chosen this compound concentration is not toxic to the cells. A simple resazurin-based assay can be performed in parallel with the imaging experiment.

Materials:

  • Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)

  • 96-well black, clear-bottom plate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Plate Cells: Seed cells in a 96-well plate at the same density as your imaging experiment.

  • Label Cells: Treat cells with the same concentration series of this compound and for the same incubation time as in Protocol 1. Include "untreated" (no dye) and "vehicle control" (DMSO only) wells.

  • Add Viability Reagent: After the labeling and washing steps, add the resazurin-based reagent to each well according to the manufacturer's instructions.

  • Incubate: Incubate the plate at 37°C for 1-4 hours, or as recommended by the manufacturer.

  • Measure Fluorescence: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Analyze Data: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation and Interpretation

Recommended Concentration Ranges

The optimal concentration is highly dependent on the experimental system. However, based on data from similar DBCO and BODIPY FL probes, a starting titration range can be established.

Probe TypeCell TypeRecommended Starting ConcentrationNotes
DBCO-FluorophoreVarious1 - 20 µMFor click reaction with azide-labeled proteins.
BDP FL-TCOMammalian Cells500 nMFor click reaction with tetrazine-modified proteins.
DBCO-BDP FLHeLa, HEK293Non-toxic up to 1 µMHigher concentrations may increase non-specific binding.
Example Titration and Viability Results

The goal is to find the concentration that provides the highest SNR before a significant drop in cell viability occurs.

This compound Conc.Avg. Signal Intensity (a.u.)Avg. Background (a.u.)Signal-to-Noise Ratio (SNR)Cell Viability (%)Observations
100 nM15002506.0>99%Clear labeling, low background.
500 nM450035012.9>99%Bright signal, low background.
1 µM 8200 500 16.4 98% Optimal: Strong signal, acceptable background.
2.5 µM950090010.695%Signal plateaus, background increases.
5 µM980018005.488%High background, some morphological changes.
10 µM1010035002.975%Very high background, clear signs of toxicity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Weak or No Signal Low expression of the azide-tagged target. Inefficient labeling reaction. Photobleaching.Verify target expression via another method (e.g., Western Blot). Increase this compound concentration or incubation time. Reduce excitation light intensity and/or exposure time.
High Background This compound concentration is too high. Insufficient washing. Non-specific binding of the probe to cellular components (DBCO can react with thiols).Decrease this compound concentration. Increase the number and duration of wash steps. Reduce incubation time. Consider using a different cycloalkyne if non-specific binding persists.
Cell Death/Toxicity This compound concentration is too high. High concentration of DMSO in the final labeling medium.Perform a viability assay (Protocol 2) to determine the toxic threshold. Ensure the final DMSO concentration remains low (typically <0.5%).

References

Application Notes and Protocols for Studying Protein-Protein Interactions using Bdp FL DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the bioorthogonal probe, Bdp FL DBCO, to investigate protein-protein interactions (PPIs) in living cells and in vitro. This document outlines the principles, experimental protocols, and data analysis for two powerful techniques: Förster Resonance Energy Transfer (FRET) and Proximity Ligation Assay (PLA), adapted for use with click chemistry.

Introduction to this compound

This compound is a fluorescent probe combining a bright and photostable BODIPY™ FL (Bdp FL) fluorophore with a dibenzocyclooctyne (DBCO) group. The Bdp FL dye exhibits spectral properties similar to fluorescein (FAM) but with significantly greater photostability, making it ideal for demanding imaging applications.[1] The DBCO moiety allows for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry," a highly specific and bioorthogonal reaction that enables the covalent labeling of azide-modified biomolecules in complex biological environments.[2]

This powerful combination allows for the precise, site-specific labeling of proteins of interest (POIs), which can then be used to study their interactions with other proteins.

Key Features of this compound

  • High Photostability: Enables long-term imaging experiments with minimal signal degradation.[1]

  • Bright Fluorescence: Provides a strong signal for sensitive detection.

  • Bioorthogonal Reactivity: The DBCO group reacts specifically with azides, avoiding off-target labeling of other cellular components.[2]

  • Copper-Free Click Chemistry: The reaction is biocompatible and can be performed in living cells without the need for toxic copper catalysts.[3]

Photophysical and Chemical Properties

PropertyValueReference
Excitation Maximum (λex) ~503 nm[this compound Product Information]
Emission Maximum (λem) ~509 nm[this compound Product Information]
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹[this compound Product Information]
Fluorescence Quantum Yield (Φ) ~0.97[this compound Product Information]
Reactive Group Dibenzocyclooctyne (DBCO)
Reacts With Azides

Application 1: FRET-Based Analysis of Protein-Protein Interactions

Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. A donor fluorophore in an excited electronic state can transfer energy to a nearby acceptor chromophore through non-radiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular proximity on the 1-10 nm scale, characteristic of direct protein-protein interactions.

By labeling two potentially interacting proteins with a suitable FRET donor and acceptor pair, the occurrence of FRET can be used to quantify their interaction. Here, we describe a strategy where one protein is labeled with a FRET donor (e.g., a fluorescent protein like mNeonGreen) and the other is site-specifically labeled with this compound as the FRET acceptor.

FRET Workflow using this compound

FRET_Workflow cluster_0 Step 1: Genetic Modification cluster_1 Step 2: Protein Expression cluster_2 Step 3: Bioorthogonal Labeling cluster_3 Step 4: FRET Measurement POI1 Protein of Interest 1 (POI-1) Expression Co-express in cells POI1->Expression POI2 Protein of Interest 2 (POI-2) POI2->Expression UAA Azide-bearing Unnatural Amino Acid (UAA) UAA->POI2 Incorporate into POI-2 Donor FRET Donor (e.g., mNeonGreen) Donor->POI1 Fuse to POI-1 BdpFL Add this compound Expression->BdpFL Click Click Reaction (SPAAC) BdpFL->Click Interaction Protein Interaction Click->Interaction FRET FRET Signal Interaction->FRET Measure

Caption: Workflow for FRET-based protein-protein interaction analysis.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of an Azide-Bearing Unnatural Amino Acid (UAA)

This protocol describes the genetic modification of a protein of interest (POI-2) to include an azide-bearing unnatural amino acid, such as Nε-acetyl-L-lysine (AcK), at a specific site. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • Mammalian expression vector for POI-2 with a TAG amber stop codon at the desired labeling site.

  • Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair (e.g., pAcKRS-tRNA).

  • Azide-bearing UAA (e.g., Nε-p-azidobenzoyl-L-lysine).

  • Mammalian cell line (e.g., HEK293T).

  • Transfection reagent.

  • Cell culture medium.

Procedure:

  • Cell Culture: Culture HEK293T cells in complete medium to ~70-80% confluency.

  • Transfection: Co-transfect the cells with the expression vectors for POI-2(TAG) and the orthogonal synthetase/tRNA pair.

  • UAA Incorporation: Supplement the cell culture medium with the azide-bearing UAA to a final concentration of 1-10 mM.

  • Protein Expression: Incubate the cells for 24-48 hours to allow for expression of the azide-modified POI-2.

Protocol 2: Labeling of Azide-Modified Protein with this compound

Materials:

  • Cells expressing azide-modified POI-2.

  • This compound stock solution (1 mM in DMSO).

  • Live-cell imaging buffer (e.g., phenol red-free DMEM).

Procedure:

  • Preparation: Wash the cells twice with pre-warmed PBS.

  • Labeling Solution: Prepare the labeling solution by diluting the this compound stock solution in live-cell imaging buffer to a final concentration of 5-20 µM.

  • Incubation: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with live-cell imaging buffer to remove unbound probe.

Protocol 3: FRET Imaging and Data Analysis

Materials:

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the chosen donor and Bdp FL).

  • Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins).

Procedure:

  • Image Acquisition: Acquire images of the cells in three channels:

    • Donor channel (excite donor, detect donor emission).

    • Acceptor channel (excite acceptor, detect acceptor emission).

    • FRET channel (excite donor, detect acceptor emission).

  • FRET Efficiency Calculation: Calculate the FRET efficiency (E) using a suitable method, such as the sensitized emission method. This typically involves correcting for spectral bleed-through. The FRET efficiency can be calculated using the following formula: E = 1 - (IDA / ID) where IDA is the fluorescence intensity of the donor in the presence of the acceptor, and ID is the fluorescence intensity of the donor in the absence of the acceptor.

  • Data Interpretation: A high FRET efficiency indicates that the two proteins are in close proximity (likely interacting).

Quantitative Data for FRET Analysis
ParameterTypical Value/RangeNotes
FRET Donor for Bdp FL mNeonGreen, EGFPThe emission spectrum of the donor should have significant overlap with the excitation spectrum of Bdp FL (~503 nm).
Förster Radius (R₀) 4-6 nmDependent on the specific donor-acceptor pair and their relative orientation.
Labeling Efficiency >50%Can be assessed by in-gel fluorescence or mass spectrometry.
FRET Efficiency (E) 10-40%For interacting proteins. Varies depending on the distance and orientation of the fluorophores.

Application 2: Proximity Ligation Assay (PLA) for In Situ Detection of PPIs

The Proximity Ligation Assay (PLA) is a highly sensitive and specific method for detecting protein-protein interactions in situ. It utilizes antibodies conjugated to oligonucleotides (PLA probes). When two PLA probes bind to their respective target proteins that are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification (RCA), generating a long DNA product that can be visualized as a distinct fluorescent spot. Each spot represents a single interaction event.

Here, we describe a modified PLA protocol where the oligonucleotide probes are conjugated to antibodies using click chemistry, offering a robust and flexible method for generating PLA probes.

Click-Chemistry Based PLA Workflow

PLA_Workflow cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: In Situ PLA cluster_2 Step 3: Imaging & Analysis Ab1 Antibody 1 (Azide-modified) PLAprobes Add PLA Probes Ab1->PLAprobes Oligo1 Oligonucleotide 1 (DBCO-modified) Oligo1->Ab1 Click Reaction Ab2 Antibody 2 (Azide-modified) Ab2->PLAprobes Oligo2 Oligonucleotide 2 (DBCO-modified) Oligo2->Ab2 Click Reaction Cells Fixed & Permeabilized Cells PrimaryAb Add Primary Antibodies Cells->PrimaryAb PrimaryAb->PLAprobes Ligation Ligation PLAprobes->Ligation If proteins are in proximity Amplification Rolling Circle Amplification Ligation->Amplification Detection Hybridize Fluorescent Oligonucleotides Amplification->Detection Imaging Fluorescence Microscopy Detection->Imaging Quantification Quantify PLA Signals Imaging->Quantification

Caption: Workflow for click chemistry-based Proximity Ligation Assay.

Experimental Protocols

Protocol 4: Synthesis of PLA Probes via Click Chemistry

This protocol describes the conjugation of azide-modified antibodies to DBCO-functionalized oligonucleotides.

Materials:

  • Primary antibodies specific to the proteins of interest.

  • Azide modification reagent for antibodies (e.g., NHS-Azide).

  • DBCO-functionalized oligonucleotides.

  • Size-exclusion chromatography columns.

Procedure:

  • Antibody Modification: React the primary antibodies with an excess of NHS-Azide to introduce azide groups. Purify the azide-modified antibodies using size-exclusion chromatography.

  • Click Reaction: Mix the azide-modified antibodies with a molar excess of DBCO-functionalized oligonucleotides. Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting PLA probes using size-exclusion chromatography to remove unconjugated oligonucleotides.

Protocol 5: In Situ Proximity Ligation Assay

Materials:

  • Fixed and permeabilized cells on a slide.

  • PLA probes (synthesized in Protocol 4).

  • PLA ligation and amplification reagents (commercial kits available).

  • Fluorescently labeled detection oligonucleotides.

  • Mounting medium with DAPI.

Procedure:

  • Blocking: Block the cells to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the two primary antibodies (if not using directly labeled PLA probes).

  • PLA Probe Incubation: Incubate the cells with the PLA probes.

  • Ligation: Add the ligation mix containing ligase and connector oligonucleotides. Incubate to allow circularization of the DNA.

  • Amplification: Add the amplification mix containing DNA polymerase and nucleotides for rolling circle amplification.

  • Detection: Add the fluorescently labeled detection oligonucleotides that will hybridize to the amplified DNA.

  • Mounting and Imaging: Mount the slide with a coverslip and visualize the PLA signals using a fluorescence microscope.

Protocol 6: PLA Signal Quantification

Procedure:

  • Image Acquisition: Acquire images of the cells, ensuring to capture both the PLA signals and a nuclear stain (e.g., DAPI) for cell segmentation.

  • Image Analysis: Use image analysis software (e.g., ImageJ with the BlobFinder plugin) to automatically detect and count the number of PLA signals per cell.

  • Statistical Analysis: Perform statistical analysis on the number of PLA signals per cell across different experimental conditions to determine the significance of the observed protein-protein interactions.

Quantitative Data for PLA Analysis
ParameterTypical Value/RangeNotes
Proximity Requirement < 40 nmFor ligation to occur between PLA probes.
Signal Amplification Up to 1000-foldDue to rolling circle amplification.
Signal-to-Noise Ratio HighThe requirement for dual recognition and signal amplification results in low background.
Quantification Digital (counting of discrete spots)Each spot represents a single interaction event.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a versatile and powerful tool for studying protein-protein interactions. The protocols outlined in these application notes for FRET and PLA offer robust methods for the sensitive and specific detection and quantification of PPIs in their native cellular context. The high photostability and brightness of the Bdp FL fluorophore, combined with the specificity of the DBCO-azide reaction, make this an excellent choice for researchers in cell biology and drug development.

References

Application Notes: High-Throughput Antibody-Drug Conjugate (ADC) Internalization Assays Using Bdp FL DBCO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy of an ADC is critically dependent on its ability to bind to a specific cell surface antigen and subsequently be internalized, allowing for the release of the cytotoxic payload within the target cell.[1] Therefore, the characterization of an ADC's internalization efficiency is a crucial step in the drug development process.[2] This application note describes a robust and quantitative method for monitoring ADC internalization using the fluorescent probe Bdp FL DBCO.

Bdp FL is a bright and photostable green fluorescent dye, and its dibenzocyclooctyne (DBCO) derivative allows for a highly specific and efficient copper-free click chemistry reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with an azide-modified antibody.[][] This bioorthogonal labeling strategy ensures that the fluorescent probe is covalently attached to the antibody with minimal impact on its biological activity.[5] The resulting fluorescently labeled ADC can then be used to visualize and quantify internalization in living cells using methods such as flow cytometry and high-content imaging.

Principle of the Assay

The ADC internalization assay using this compound follows a two-step process:

  • Labeling: An azide-modified ADC is conjugated with this compound via a SPAAC reaction. This creates a stable, fluorescently labeled ADC.

  • Internalization Analysis: The labeled ADC is incubated with target cells expressing the antigen of interest. The internalization of the ADC is then monitored over time. The increase in intracellular fluorescence, which can be distinguished from cell-surface bound fluorescence using quenching techniques or acidic washes, provides a quantitative measure of internalization.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified ADC with this compound

This protocol details the procedure for conjugating an azide-modified antibody with this compound.

Materials:

  • Azide-modified ADC (produced via metabolic labeling with an azide-containing sugar or site-specific enzymatic/chemical modification)

  • This compound (e.g., BDP-FL-PEG4-DBCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Prepare the ADC: Dissolve the azide-modified ADC in PBS at a concentration of 1-5 mg/mL.

  • Prepare the this compound: Dissolve the this compound in DMSO to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the ADC solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C, protected from light.

  • Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~503 nm (for Bdp FL). The DOL is calculated as the molar ratio of the dye to the antibody.

Protocol 2: ADC Internalization Assay using Flow Cytometry

This protocol provides a quantitative method to measure ADC internalization over time.

Materials:

  • This compound-labeled ADC

  • Target cells (expressing the antigen of interest)

  • Control cells (negative for the antigen)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Flow cytometry buffer (PBS with 2% FBS)

  • Quenching solution (e.g., Trypan Blue or an anti-Bdp FL antibody)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed target and control cells into a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • ADC Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the this compound-labeled ADC at a final concentration of 1-10 µg/mL. For a negative control, incubate a set of wells at 4°C to inhibit internalization.

  • Time Course: Incubate the plate at 37°C for various time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours).

  • Cell Harvesting: At each time point, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA.

  • Quenching: Resuspend the cells in flow cytometry buffer. To distinguish between surface-bound and internalized ADC, add a quenching solution to a parallel set of samples for 5-10 minutes on ice. The quencher will reduce the fluorescence of the ADC that remains on the cell surface.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the green channel (e.g., FITC channel).

  • Data Analysis: The percentage of internalization can be calculated using the following formula: % Internalization = [(MFI of non-quenched sample - MFI of quenched sample) / MFI of non-quenched sample] x 100

Data Presentation

The quantitative data from the ADC internalization assay can be summarized in the following tables for clear comparison.

Table 1: Flow Cytometry Analysis of ADC Internalization

Cell LineTime (hours)Mean Fluorescence Intensity (MFI) - No QuenchMean Fluorescence Intensity (MFI) - With Quench% Internalization
Target Cells 0150015090%
1350080077%
48000120085%
812000150087.5%
Control Cells 820018010%

Table 2: High-Content Imaging Analysis of ADC Internalization and Lysosomal Co-localization

Cell LineTime (hours)Average Intracellular Fluorescence Intensity (per cell)Pearson's Co-localization Coefficient (ADC and Lysosome)
Target Cells 05000.15
125000.45
475000.85
8110000.92
Control Cells 81500.10

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the ADC internalization assay.

G cluster_0 ADC Labeling cluster_1 Internalization Assay azide_adc Azide-Modified ADC spaac SPAAC Reaction azide_adc->spaac bdp_dbco This compound bdp_dbco->spaac purification Purification spaac->purification labeled_adc Bdp FL Labeled ADC purification->labeled_adc incubation Incubate with Labeled ADC labeled_adc->incubation cell_seeding Seed Target Cells cell_seeding->incubation time_course Time Course (0-8h) incubation->time_course analysis Analysis time_course->analysis flow_cytometry Flow Cytometry analysis->flow_cytometry imaging High-Content Imaging analysis->imaging

Caption: Experimental workflow for ADC internalization assay.

Signaling Pathway: Receptor-Mediated Endocytosis of ADC

The primary mechanism for ADC internalization is receptor-mediated endocytosis. The following diagram outlines this pathway.

G cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm ADC Bdp FL-ADC Binding Binding ADC->Binding Receptor Target Receptor Receptor->Binding ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome LateEndosome Late Endosome Endosome->LateEndosome Recycling Recycling to Surface Endosome->Recycling Lysosome Lysosome LateEndosome->Lysosome Payload Payload Release Lysosome->Payload Recycling->Receptor

Caption: Receptor-mediated endocytosis pathway for ADCs.

References

Troubleshooting & Optimization

Troubleshooting low signal intensity in Bdp FL dbco experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal intensity in their BDP FL DBCO experiments. The following information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My fluorescence signal is very weak or undetectable. What are the potential causes?

Low or absent fluorescence signal in this compound experiments can stem from several factors throughout the experimental workflow, from initial reagent handling to final imaging. A systematic troubleshooting approach is crucial to identify the root cause.

Troubleshooting Workflow:

Below is a decision-tree diagram to guide you through the troubleshooting process. Start at the top and follow the path that best describes your situation.

TroubleshootingWorkflow cluster_start cluster_reagents Reagent & Storage Integrity cluster_protocol Experimental Protocol cluster_imaging Imaging & Detection cluster_solutions Potential Solutions start Start: Low/No Signal reagent_check Are this compound and azide-modified biomolecule stored correctly? start->reagent_check reagent_solubility Was the this compound fully dissolved? reagent_check->reagent_solubility Yes solution_reagent Solution: Verify storage at -20°C in the dark and proper solubilization in anhydrous DMSO or DMF. reagent_check->solution_reagent No azide_incorporation Was the azide incorporated efficiently into the target biomolecule? reagent_solubility->azide_incorporation reagent_solubility->solution_reagent No labeling_conditions Were the labeling conditions (concentration, time, temp) optimal? azide_incorporation->labeling_conditions Yes solution_azide Solution: Optimize azide incorporation protocol. Verify azide presence with a positive control. azide_incorporation->solution_azide No washing_steps Were washing steps adequate to remove unbound probe? labeling_conditions->washing_steps Yes solution_labeling Solution: Titrate this compound concentration (typically 1-10 µM for cells) and optimize incubation time (30-60 min for cells). labeling_conditions->solution_labeling No filter_set Is the microscope filter set appropriate for BDP FL dye? washing_steps->filter_set solution_washing Solution: Ensure thorough washing steps to reduce background and improve signal-to-noise. washing_steps->solution_washing No photobleaching Could photobleaching be an issue? filter_set->photobleaching Yes solution_filter Solution: Use a filter set matching BDP FL's Ex/Em spectra (~503/509 nm). filter_set->solution_filter No solution_photobleaching Solution: Use an anti-fade mounting medium and minimize light exposure during imaging. photobleaching->solution_photobleaching No

Caption: Troubleshooting workflow for low signal intensity.

Q2: How can I be sure that my this compound reagent is viable?

Proper storage and handling of this compound are critical for maintaining its reactivity.

  • Storage: Upon receipt, this compound should be stored at -20°C in the dark and desiccated.[1][2] It can be shipped at room temperature for short periods (up to 3 weeks).[1]

  • Solubility: this compound has good solubility in organic solvents like DMSO, DMF, and DCM.[3][4] It is recommended to prepare stock solutions in anhydrous DMSO. Incomplete dissolution can lead to a lower effective concentration of the probe.

  • Degradation: Avoid prolonged exposure to light, as this can cause photobleaching of the fluorophore. The DBCO group can also lose reactivity over time due to oxidation and addition of water to the triple bond.

Q3: What are the optimal reaction conditions for this compound labeling?

The optimal conditions for labeling with this compound can vary depending on the specific application (e.g., cell labeling, protein labeling). However, some general guidelines can be followed.

ParameterRecommendation for Cell LabelingRecommendation for Protein Labeling
This compound Concentration 1-10 µM10-20 fold molar excess to the antibody
Incubation Time 30-60 minutes at 37°C60 minutes at room temperature
Temperature 37°C for live cells4°C to room temperature
pH Physiological pH (e.g., in PBS)pH 8.0-8.5 for NHS ester reactions to attach DBCO
Solvent Anhydrous DMSO for stock solutionsDMSO content in the final reaction mixture should be around 20%

Note: These are starting recommendations. It is highly advised to perform a titration of the this compound concentration to find the optimal balance between signal intensity and background noise for your specific system.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Live Cells

This protocol provides a general procedure for labeling azide-containing proteins in live cells with this compound.

  • Cell Culture and Azide Incorporation:

    • Culture mammalian cells (e.g., HEK293T, HeLa) in the appropriate growth medium.

    • Incubate the cells with an azide-modified metabolic precursor (e.g., an azide-containing amino acid or sugar) for 24-48 hours to allow for incorporation into the target biomolecules.

  • This compound Labeling:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium.

    • Wash the metabolically labeled cells twice with warm PBS.

    • Incubate the cells with the diluted this compound solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unbound this compound.

    • Image the cells using a fluorescence microscope equipped with a filter set appropriate for BDP FL (Excitation: ~503 nm, Emission: ~509 nm).

Signaling Pathways and Experimental Workflows

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The reaction between this compound and an azide-modified biomolecule is a type of copper-free click chemistry known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The high ring strain of the DBCO group allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst.

SPAAC_Reaction cluster_reactants Reactants cluster_product Product bdp_dbco This compound (Dibenzocyclooctyne) plus + azide_biomolecule Azide-modified Biomolecule labeled_biomolecule Fluorescently Labeled Biomolecule (Stable Triazole Linkage) azide_biomolecule->labeled_biomolecule SPAAC Reaction (Copper-Free)

Caption: The SPAAC reaction between this compound and an azide.

Quantitative Data Summary

Spectral Properties of this compound

BDP FL is a photostable fluorophore with spectral properties similar to fluorescein (FAM).

PropertyValueReference(s)
Excitation Maximum (λex) 503 nm
Emission Maximum (λem) 509 nm
Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.97

Note: While BDP FL has similar spectral properties to fluorescein, it is significantly more photostable.

This technical support guide is intended to provide a starting point for troubleshooting low signal intensity in this compound experiments. Optimal conditions may vary depending on the specific experimental setup. For further assistance, please consult the manufacturer's documentation for your specific this compound product.

References

Technical Support Center: Optimizing Bdp FL DBCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Bdp FL DBCO labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound labeling?

A typical starting point for incubation is 30-60 minutes at 37°C.[1] However, the optimal time can vary depending on the specific cell type, the expression level of the target molecule, and the concentration of the probe.[1] It is highly recommended to perform a time-course experiment to determine the ideal incubation time for your specific system.

Q2: What concentration of this compound should I use?

A final concentration of 1-10 µM is generally recommended for fluorescent probe labeling in serum-free cell culture medium.[1] The optimal concentration depends on your experimental setup, and it is advisable to titrate the this compound concentration to find the best balance between signal intensity and background noise.

Q3: My fluorescence signal is weak. How can I increase it?

There are several factors that could contribute to a weak signal. Consider the following troubleshooting steps:

  • Increase Incubation Time: Extend the incubation period to allow for more complete labeling. You can test a range of time points, for example, 1, 2, and 4 hours.

  • Increase Probe Concentration: Gradually increase the concentration of this compound. Be mindful that higher concentrations can also lead to increased non-specific background.

  • Optimize Reaction Conditions: Ensure the reaction is performed at the recommended temperature (e.g., 37°C).[1][2] For protein labeling, you can also try incubating at room temperature for 4-12 hours or at 4°C overnight.

  • Check Target Molecule Expression: Verify that your target molecule with the azide group is expressed and accessible for labeling.

Q4: I am observing high background fluorescence. What can I do to reduce it?

High background can obscure your specific signal. Here are some strategies to minimize it:

  • Reduce Incubation Time: Shorter incubation times can help minimize non-specific binding of the probe.

  • Decrease Probe Concentration: Use the lowest effective concentration of this compound that still provides a detectable specific signal.

  • Thorough Washing: After incubation, wash the cells or sample thoroughly to remove any unbound probe. Washing three times with warm PBS is a good starting point.

  • Use Serum-Free Medium: Perform the labeling in serum-free medium, as serum components can sometimes contribute to background fluorescence.

  • Consider the Cycloalkyne Nature: DBCO can react with thiols, which are common in biological systems, potentially leading to non-specific labeling. If background remains an issue, alternative cycloalkynes might be considered.

Q5: How can I improve the signal-to-noise ratio (SNR) in my imaging experiment?

Improving the SNR is crucial for obtaining high-quality data. Beyond optimizing the labeling protocol itself, consider these imaging-related adjustments:

  • Optimize Microscope Settings: Adjust camera gain and exposure time to maximize the signal from your labeled molecules while minimizing background noise.

  • Use Appropriate Filters: Ensure your fluorescence microscope is equipped with the correct filter sets for Bdp FL dye (Excitation: ~503-504 nm, Emission: ~509-514 nm).

  • Background Subtraction: Utilize image analysis software to perform background subtraction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very faint signal Insufficient incubation time.Increase incubation time (e.g., try 1, 2, 4 hours).
Low concentration of this compound.Increase the probe concentration (e.g., try 10 µM, 20 µM).
Low expression or accessibility of the azide-labeled target.Verify target expression using an independent method (e.g., Western blot, qPCR).
Suboptimal reaction temperature.Ensure incubation is performed at the optimal temperature (e.g., 37°C for live cells).
High background fluorescence Incubation time is too long.Reduce the incubation time (e.g., try 15, 30 minutes).
This compound concentration is too high.Decrease the probe concentration (e.g., try 1 µM, 5 µM).
Inadequate washing.Increase the number and duration of wash steps after incubation.
Non-specific binding of the probe.Perform labeling in serum-free media. Consider using a blocking agent if applicable.
Inconsistent labeling results Variation in cell density or health.Ensure consistent cell seeding and healthy cell cultures for all experiments.
Inconsistent reagent preparation.Prepare fresh stock solutions of this compound and use consistent dilutions.
Fluctuation in incubation temperature.Use a calibrated incubator and ensure uniform temperature distribution.

Experimental Protocols

Protocol 1: Live Cell Labeling with this compound

This protocol provides a general procedure for labeling azide-modified biomolecules in live mammalian cells.

  • Cell Preparation:

    • Culture mammalian cells (e.g., HEK293T, HeLa) on a suitable imaging dish or plate.

    • Metabolically label the cells with an azide-modified precursor for 24-48 hours to allow for incorporation into the target biomolecule.

  • Probe Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in pre-warmed, serum-free cell culture medium.

  • Labeling Reaction:

    • Wash the metabolically labeled cells twice with warm PBS.

    • Add the diluted this compound solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove unbound probe.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Bdp FL (Excitation ~503 nm, Emission ~512 nm).

Protocol 2: Optimizing Incubation Time

To determine the optimal incubation time for your specific experimental conditions, a time-course experiment is recommended.

  • Prepare multiple samples of your azide-labeled cells or biomolecules.

  • Incubate each sample with this compound for a different amount of time (e.g., 15 min, 30 min, 60 min, 90 min, 120 min).

  • Wash all samples thoroughly as described in the standard protocol.

  • Image and quantify the fluorescence intensity for each time point.

  • Plot the mean fluorescence intensity against the incubation time. The optimal incubation time will be the point at which the signal plateaus, and before a significant increase in background is observed.

Visual Guides

experimental_workflow This compound Labeling Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis azide_labeling Metabolic Labeling with Azide wash1 Wash Cells (PBS) azide_labeling->wash1 cell_culture Cell Culture cell_culture->azide_labeling probe_prep Prepare this compound Solution incubation Incubate with this compound probe_prep->incubation wash1->incubation wash2 Wash Cells (PBS) incubation->wash2 imaging Fluorescence Imaging wash2->imaging quantification Data Quantification imaging->quantification troubleshooting_logic Troubleshooting Logic for Weak Signal start Weak or No Signal check_incubation Increase Incubation Time? start->check_incubation check_concentration Increase Probe Concentration? check_incubation->check_concentration No Improvement solution_found Signal Improved check_incubation->solution_found Yes check_target Verify Target Expression? check_concentration->check_target No Improvement check_concentration->solution_found Yes check_target->solution_found Yes no_solution Consult Further check_target->no_solution No Improvement

References

Common issues with DBCO-azide click chemistry reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DBCO-azide click chemistry reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a common issue in DBCO-azide click chemistry. The following guide provides potential causes and solutions to troubleshoot and optimize your reaction.

Low_Yield_Troubleshooting start Low/No Yield Observed check_reagents 1. Verify Reagent Integrity & Concentration start->check_reagents sub_reagents1 Degraded DBCO/Azide? check_reagents->sub_reagents1 if yes sub_reagents2 Incorrect Concentration? check_reagents->sub_reagents2 if yes check_conditions 2. Assess Reaction Conditions sub_conditions1 Suboptimal Molar Ratio? check_conditions->sub_conditions1 if yes sub_conditions2 Insufficient Time/Temp? check_conditions->sub_conditions2 if yes sub_conditions3 Incompatible Buffer/Solvent? check_conditions->sub_conditions3 if yes check_purification 3. Evaluate Purification Method sub_purification1 Product Loss During Purification? check_purification->sub_purification1 if yes solution_reagents1 Use fresh reagents. Store properly. sub_reagents1->solution_reagents1 solution_reagents2 Confirm concentrations. Increase if possible. sub_reagents2->solution_reagents2 solution_conditions1 Optimize molar ratio (e.g., 1.5-10x excess). sub_conditions1->solution_conditions1 solution_conditions2 Increase reaction time and/or temperature. sub_conditions2->solution_conditions2 solution_conditions3 Use compatible buffers (e.g., PBS). Avoid azides. sub_conditions3->solution_conditions3 solution_purification1 Optimize purification method (e.g., SEC, HPLC). sub_purification1->solution_purification1 solution_reagents1->check_conditions solution_reagents2->check_conditions solution_conditions1->check_purification solution_conditions2->check_purification solution_conditions3->check_purification end Successful Conjugation solution_purification1->end Experimental_Workflow start Start prep_reagents Prepare DBCO and Azide Reagents start->prep_reagents reaction_setup Set up Reaction Mixture (Optimize Molar Ratio) prep_reagents->reaction_setup incubation Incubate (Optimize Time and Temperature) reaction_setup->incubation monitoring Monitor Reaction Progress (Optional) (e.g., UV-Vis at 310 nm) incubation->monitoring monitoring->incubation Not Complete purification Purify Conjugate (e.g., SEC, HPLC, Dialysis) monitoring->purification Complete analysis Analyze Final Product (e.g., SDS-PAGE, MS) purification->analysis end End analysis->end

Technical Support Center: Purification of Bdp FL DBCO Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins and antibodies labeled with Bdp FL DBCO. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a fluorescent dye featuring a Bodipy FL (Bdp FL) core and a Dibenzocyclooctyne (DBCO) group.[1][2] The Bdp FL fluorophore is known for its high photostability and brightness, with excitation and emission maxima around 503 nm and 509-514 nm, respectively, making it compatible with standard fluorescein (FAM) filter sets.[1][3] The DBCO moiety enables copper-free click chemistry, a type of bioorthogonal reaction that allows for the covalent labeling of azide-modified proteins and antibodies with high specificity and efficiency under mild, physiological conditions.[4]

Q2: What are the key advantages of using copper-free click chemistry with this compound?

A2: The primary advantage of using this compound is the elimination of the need for a cytotoxic copper catalyst, which is often required in traditional click chemistry. This makes it ideal for labeling sensitive biological molecules and for applications in living cells. The reaction is highly specific, proceeds quickly at room temperature, and results in a stable triazole linkage.

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored at -20°C in the dark and desiccated. It can be shipped at ambient temperature for up to three weeks. For preparing stock solutions, anhydrous DMSO or DMF are commonly used. It is crucial to protect the reagent from prolonged exposure to light.

Q4: How can I confirm that my protein or antibody has been successfully labeled with this compound?

A4: Successful labeling can be confirmed through several methods:

  • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the protein) and at the excitation maximum of Bdp FL (~503 nm). A peak at ~503 nm indicates the presence of the dye.

  • Mass Spectrometry (MS): This is a direct method to detect the mass shift corresponding to the addition of the this compound molecule.

  • SDS-PAGE: A fluorescent band corresponding to the molecular weight of your protein on an SDS-PAGE gel will confirm labeling.

  • Functional Assays: Perform a functional assay (e.g., ELISA for an antibody) to ensure that the labeling process has not compromised the protein's activity.

Troubleshooting Guide

Problem: Low Degree of Labeling (DOL)

Possible Cause Suggested Solution
Presence of primary amines in the antibody buffer (e.g., Tris, glycine). Buffer exchange the antibody into an amine-free buffer such as PBS before labeling.
Insufficient molar excess of this compound. Increase the molar ratio of this compound to the protein/antibody. A common starting point is a 10- to 20-fold molar excess.
Suboptimal pH of the reaction buffer. Ensure the reaction buffer pH is between 8.0 and 8.5 for efficient labeling of primary amines.
Hydrolysis of the DBCO reagent. Prepare fresh stock solutions of this compound in anhydrous DMSO immediately before use.

Problem: Protein/Antibody Precipitation During or After Labeling

Possible Cause Suggested Solution
High concentration of organic solvent (e.g., DMSO) from the dye stock solution. Keep the final volume of the organic solvent in the reaction mixture below 10-20%.
Over-labeling of the protein/antibody. Reduce the molar excess of the this compound reagent. Excessive labeling can alter the protein's solubility.
Hydrophobicity of the DBCO group. The introduction of the hydrophobic DBCO moiety can lead to aggregation. Consider adding stabilizing agents like glycerol or arginine to the buffer.
Suboptimal buffer conditions. Screen different buffers with varying pH or salt concentrations to improve protein stability.

Problem: High Background Fluorescence in Downstream Applications

Possible Cause Suggested Solution
Presence of unconjugated (free) this compound dye. It is critical to efficiently remove all non-reacted dye after the labeling reaction. Use size-exclusion chromatography (e.g., spin desalting columns) or dialysis. For some dyes, a second purification step may be necessary.
Non-specific binding of the labeled protein/antibody. Increase the number and duration of washing steps in your experimental protocol (e.g., microscopy or flow cytometry). Consider adding a blocking agent (e.g., BSA) to reduce non-specific interactions.

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with this compound

This protocol outlines the general steps for labeling an azide-modified protein or antibody with this compound via copper-free click chemistry.

Materials:

  • Azide-modified protein or antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare Protein/Antibody Solution: Adjust the concentration of your azide-modified protein/antibody to 1-10 mg/mL in the reaction buffer.

  • Labeling Reaction: Add a 2- to 4-fold molar excess of the this compound stock solution to the protein/antibody solution. The final concentration of DMSO in the reaction should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

Protocol 2: Purification of Labeled Protein/Antibody

This protocol describes two common methods for removing unconjugated this compound.

Method A: Size-Exclusion Chromatography (Spin Desalting Columns)

  • Equilibrate the Column: Equilibrate a spin desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) with the desired storage buffer (e.g., PBS) according to the manufacturer's instructions.

  • Apply Sample: Slowly apply the labeling reaction mixture to the center of the resin bed.

  • Centrifuge: Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled protein. The brightly colored labeled protein will elute first, while the free dye is retained in the column.

Method B: Dialysis

  • Transfer to Dialysis Cassette: Transfer the labeling reaction mixture into a dialysis cassette with an appropriate molecular weight cutoff (MWCO), typically 10K for antibodies.

  • Dialyze: Dialyze against a large volume of storage buffer (e.g., 1L of PBS) at 4°C.

  • Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure complete removal of the free dye.

Protocol 3: Characterization of Labeled Protein/Antibody

Determination of Degree of Labeling (DOL):

The DOL represents the average number of dye molecules conjugated to each protein/antibody molecule.

  • Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Bdp FL (~503 nm, A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (a typical value for Bdp FL is ~0.15).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of Bdp FL at its absorbance maximum (~80,000 - 92,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

Parameter Value Reference
Bdp FL Excitation Maximum (λex) ~503 nm
Bdp FL Emission Maximum (λem) ~509 - 514 nm
Bdp FL Molar Extinction Coefficient (ε) ~80,000 - 92,000 M⁻¹cm⁻¹
This compound Molecular Weight ~550 - 592 g/mol (varies by linker)
Recommended Molar Excess of DBCO Reagent 2-4x for azide-modified proteins, 10-20x for amine labeling
Recommended Final DMSO Concentration < 20%

Visual Workflows

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Azide-Modified Protein/Antibody reaction Incubate Protein/Antibody with this compound prep_protein->reaction prep_dye Prepare this compound Stock Solution prep_dye->reaction purify Remove Unconjugated Dye (SEC or Dialysis) reaction->purify characterize Analyze Labeled Protein (UV-Vis, MS, SDS-PAGE) purify->characterize calc_dol Calculate Degree of Labeling (DOL) characterize->calc_dol troubleshooting_workflow cluster_low_dol Low DOL cluster_precipitation Precipitation cluster_high_bg High Background start Problem Encountered check_buffer Check Buffer Composition (Amine-free?) start->check_buffer check_dmso Check Final DMSO Concentration (<20%) start->check_dmso improve_purification Improve Purification (e.g., second column) start->improve_purification increase_ratio Increase Molar Ratio of Dye check_buffer->increase_ratio check_ph Verify Reaction pH (8.0-8.5) increase_ratio->check_ph reduce_ratio Reduce Molar Ratio of Dye check_dmso->reduce_ratio add_stabilizer Add Stabilizing Agent reduce_ratio->add_stabilizer optimize_washing Optimize Washing Steps in Assay improve_purification->optimize_washing

References

Validation & Comparative

A Head-to-Head Comparison: BDP FL DBCO vs. Fluorescein (FITC) for Enhanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal fluorophores for demanding applications, this guide provides a comprehensive comparison of BDP FL DBCO and the traditional fluorophore, fluorescein (FITC), with a focus on photostability and brightness. The data presented herein demonstrates the superior performance of this compound, a member of the borondipyrromethene (BODIPY) class of dyes, making it a compelling alternative for advanced fluorescence microscopy, high-content screening, and flow cytometry.

Executive Summary

This compound consistently outperforms fluorescein (FITC) in terms of photostability, a critical factor for experiments requiring prolonged or intense illumination. While FITC is a widely used and cost-effective green fluorescent dye, it is notoriously prone to rapid photobleaching[1][2]. In contrast, the inherent chemical structure of the BODIPY core in this compound renders it significantly more resistant to photodegradation[1][3][4]. This enhanced stability allows for longer imaging times, reduced signal loss, and more reliable quantitative data. In terms of brightness, both fluorophores exhibit high fluorescence quantum yields, but this compound possesses a higher molar extinction coefficient, contributing to its superior overall brightness.

Quantitative Performance Data

The following table summarizes the key photophysical properties of this compound and Fluorescein (FITC), providing a clear quantitative comparison of their performance characteristics.

ParameterThis compoundFluorescein (FITC)
Excitation Maximum (λex) 503 nm495 nm
Emission Maximum (λem) 509 nm525 nm
Molar Extinction Coefficient (ε) 92,000 M⁻¹cm⁻¹75,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.970.92
Calculated Brightness (ε x Φ) 89,24069,000
Photostability HighLow
Photons Emitted Before Bleaching Significantly more than fluorescein~30,000 - 40,000
pH Sensitivity Relatively insensitiveSensitive

Experimental Protocols

To empirically validate the superior performance of this compound, the following experimental protocols can be employed.

Protocol 1: Comparative Photostability Measurement via Time-Lapse Fluorescence Microscopy

This protocol details a method to directly compare the photobleaching rates of this compound and FITC under identical imaging conditions.

1. Sample Preparation:

  • Prepare two identical biological samples (e.g., fixed cells or protein solutions).

  • Label one sample with a this compound conjugate and the other with a FITC conjugate at a similar degree of labeling.

  • Mount the samples on microscope slides using an appropriate mounting medium. For live-cell imaging, utilize a suitable imaging buffer.

2. Microscope Setup:

  • Use a widefield or confocal fluorescence microscope equipped with a 488 nm laser line for excitation and appropriate emission filters for green fluorescence.

  • Ensure that all imaging parameters (laser power, exposure time, camera gain, and objective) are identical for both samples.

3. Image Acquisition:

  • Select a region of interest (ROI) for each sample.

  • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration should be determined by the bleaching rate of FITC (e.g., an image every 10 seconds for 5-10 minutes).

4. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Subtract the background fluorescence from each measurement.

  • Normalize the fluorescence intensity of each time point to the initial intensity (time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both fluorophores.

  • Calculate the photobleaching half-life (the time at which the fluorescence intensity is reduced to 50% of its initial value) for each fluorophore to quantitatively compare their photostability.

cluster_prep Sample Preparation cluster_imaging Microscopy & Image Acquisition cluster_analysis Data Analysis prep1 Prepare Identical Samples prep2 Label with this compound prep1->prep2 prep3 Label with FITC prep1->prep3 img1 Set Identical Imaging Parameters prep2->img1 prep3->img1 img2 Acquire Time-Lapse Series img1->img2 ana1 Measure Fluorescence Intensity img2->ana1 ana2 Normalize Intensity ana1->ana2 ana3 Plot Photobleaching Curves ana2->ana3 ana4 Compare Half-lives ana3->ana4

Fig 1. Experimental workflow for photostability comparison.
Protocol 2: Brightness Determination using a Fluorometer

This protocol outlines the measurement of fluorescence intensity to compare the relative brightness of this compound and FITC solutions.

1. Sample Preparation:

  • Prepare equimolar solutions of this compound and FITC in a suitable buffer (e.g., PBS, pH 7.4). A typical concentration is 1 µM.

2. Fluorometer Setup:

  • Use a calibrated fluorometer.

  • Set the excitation wavelength to the absorbance maximum of each fluorophore (503 nm for this compound and 495 nm for FITC).

  • Set the emission wavelength to the emission maximum of each fluorophore (509 nm for this compound and 525 nm for FITC).

  • Alternatively, acquire the full emission spectrum for each fluorophore.

3. Measurement:

  • Measure the fluorescence intensity of each solution.

  • Measure the fluorescence of a buffer-only blank.

4. Data Analysis:

  • Subtract the blank measurement from the sample measurements.

  • The resulting fluorescence intensity values provide a direct comparison of the relative brightness of the two fluorophores under the specified conditions.

Visualization of Key Concepts

The following diagrams illustrate the fundamental concepts of photostability and brightness.

cluster_photostability Photostability cluster_brightness Brightness BDP This compound High_Stability High Photostability (Slow Signal Decay) BDP->High_Stability FITC Fluorescein (FITC) Low_Stability Low Photostability (Rapid Signal Decay) FITC->Low_Stability Brightness_Def Brightness ≈ Extinction Coefficient (ε) x Quantum Yield (Φ) BDP_Bright This compound (High ε, High Φ) BDP_Bright->Brightness_Def FITC_Bright Fluorescein (FITC) (Moderate ε, High Φ) FITC_Bright->Brightness_Def

Fig 2. Conceptual diagram of photostability and brightness.

Conclusion

References

A Researcher's Guide to Alternatives for BDP FL DBCO in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the precision of copper-free click chemistry, the choice of fluorescent probe is paramount to experimental success. BDP FL DBCO is a widely used green fluorescent dye due to its high quantum yield and photostability. However, a diverse palette of fluorescent labels is often necessary for multiplexing and optimizing signal detection in various biological contexts. This guide provides an objective comparison of commercially available alternatives to this compound, offering quantitative performance data, detailed experimental protocols, and visual workflows to inform your selection process.

Performance Comparison of DBCO-Functionalized Fluorescent Dyes

The selection of a fluorescent probe for copper-free click chemistry should be guided by key performance indicators such as quantum yield, molar extinction coefficient (a measure of how strongly the dye absorbs light), and the resulting brightness. The following table summarizes these quantitative parameters for this compound and several viable alternatives.

DyeExcitation (nm)Emission (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)
This compound 50350992,0000.9789,240
AF 488 DBCO 49551971,0000.9265,320
BP Fluor 488 DBCO 49952073,0000.9166,430
BDP TMR DBCO 54257255,0000.6435,200
BDP 558/568 DBCO 56156984,4000.6857,392
AF 568 DBCO 57960391,3000.6962,997
Cy5 DBCO 649670250,0000.2050,000

Note: The brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Values are collated from various manufacturer datasheets and may vary slightly between suppliers.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for key experiments utilizing DBCO-functionalized dyes in copper-free click chemistry.

Protocol 1: General Procedure for Labeling Azide-Modified Biomolecules

This protocol outlines the fundamental steps for conjugating a DBCO-functionalized fluorescent dye to an azide-containing biomolecule, such as a protein or nucleic acid.

Materials:

  • Azide-modified biomolecule

  • DBCO-functionalized fluorescent dye (e.g., AF 488 DBCO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4 (azide-free)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of the DBCO-functionalized dye in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the DBCO-dye stock solution to the azide-modified biomolecule solution.

    • Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted DBCO-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled biomolecule.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

Protocol 2: Live Cell Surface Labeling and Imaging

This protocol describes the labeling of azide groups on the surface of live cells, introduced via metabolic glycoengineering, with a DBCO-functionalized fluorophore for subsequent fluorescence microscopy.

Materials:

  • Live cells cultured on coverslips or imaging dishes

  • Complete cell culture medium

  • Azide-containing metabolic precursor (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., BDP TMR DBCO)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours to allow for incorporation into cell surface glycans.

  • Labeling with DBCO-Dye:

    • Wash the cells twice with pre-warmed complete cell culture medium.

    • Prepare a solution of the DBCO-functionalized dye in complete medium at a final concentration of 5-20 µM.

    • Incubate the cells with the DBCO-dye solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging buffer.

    • Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

Protocol 3: Intracellular Protein Labeling in Live Cells

This protocol details a method for labeling an intracellular protein of interest that has been genetically engineered to incorporate an azide-bearing unnatural amino acid.

Materials:

  • Live cells expressing the azide-modified protein of interest

  • DBCO-functionalized, cell-permeable fluorescent dye (e.g., a DBCO dye with reduced polarity)

  • Live-cell imaging buffer

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells expressing the azide-modified protein to the desired confluency in an imaging dish.

  • Labeling:

    • Wash the cells with pre-warmed live-cell imaging buffer.

    • Add the cell-permeable DBCO-dye to the imaging buffer at a final concentration of 1-10 µM.

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells thoroughly with fresh imaging buffer to remove unbound dye.

    • Acquire images using a fluorescence microscope.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental processes and the chemical basis of copper-free click chemistry, the following diagrams have been generated using Graphviz.

G cluster_0 Metabolic Labeling Pathway cluster_1 Copper-Free Click Chemistry AzideSugar Azido Sugar (e.g., Ac4ManNAz) Cell Live Cell AzideSugar->Cell Uptake Metabolism Cellular Metabolism Cell->Metabolism Glycan Cell Surface Glycan with Azide Group Metabolism->Glycan DBCO_Dye DBCO-Fluorophore Labeled_Biomolecule Fluorescently Labeled Biomolecule DBCO_Dye->Labeled_Biomolecule Azide_Glycan Azide-Modified Biomolecule Azide_Glycan->Labeled_Biomolecule SPAAC Reaction

Signaling pathway for metabolic labeling and subsequent copper-free click chemistry.

G start Start metabolic_labeling Metabolic Labeling (24-48h) start->metabolic_labeling wash1 Wash Cells metabolic_labeling->wash1 dbco_incubation Incubate with DBCO-Dye (30-60 min) wash1->dbco_incubation wash2 Wash Cells dbco_incubation->wash2 imaging Live Cell Imaging wash2->imaging end End imaging->end

Experimental workflow for live cell surface labeling and imaging.

Conclusion

The selection of an appropriate fluorescent probe is a critical determinant for the success of experiments employing copper-free click chemistry. While this compound remains an excellent choice for many applications, the alternatives presented in this guide offer a broad range of spectral properties and performance characteristics. By carefully considering the quantitative data and detailed protocols provided, researchers can make informed decisions to optimize their experimental design, enhance signal detection, and ultimately achieve their scientific objectives. The continued development of novel fluorophores and bioorthogonal reaction methodologies promises to further expand the capabilities of researchers in visualizing and understanding complex biological systems.

Validating Bdp FL DBCO Labeling Efficiency by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and efficient labeling of biomolecules is critical for downstream applications. Bdp FL DBCO, a bright and photostable fluorescent probe, combined with copper-free click chemistry, offers a robust method for labeling azide-modified proteins. Mass spectrometry provides a definitive analytical technique to validate the success and efficiency of this labeling process. This guide offers a comparative overview of this compound against other common fluorescent probes and provides detailed protocols for validating labeling efficiency using mass spectrometry.

Performance Comparison of Fluorescent Probes for Bioconjugation

The selection of a fluorescent probe for labeling and subsequent analysis depends on various factors, including spectral properties, photostability, and the nature of the bioconjugation chemistry. Below is a comparison of this compound with other commonly used fluorescent probes.

FeatureThis compoundCyanine5 (Cy5) DBCOAlexa Fluor™ 488 DBCO
Labeling Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Excitation Max (λex) ~503 nm~646 nm~495 nm
Emission Max (λem) ~509 nm[1]~662 nm~519 nm
Quantum Yield (Φ) ~0.97[1]~0.2~0.92
Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹
Photostability High[2][3]ModerateHigh
Biocompatibility of Labeling High (Copper-free)High (Copper-free)High (Copper-free)
Mass Shift (Monoisotopic) +550.23 DaVaries by manufacturerVaries by manufacturer

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Protein with this compound

This protocol outlines the general procedure for labeling a protein containing an azide group with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the azide-modified protein solution. The final concentration of DMSO should be kept below 10% to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis.

Protocol 2: Mass Spectrometry Validation of this compound Labeling

This protocol describes the preparation of the this compound-labeled protein for analysis by LC-MS/MS to determine labeling efficiency.

Materials:

  • This compound-labeled and purified protein

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the labeled protein in the denaturation buffer. Reduce disulfide bonds with DTT and then alkylate the free thiols with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion: Dilute the protein sample to reduce the urea concentration and add trypsin. Incubate overnight at 37°C to digest the protein into smaller peptides.

  • Sample Cleanup: Acidify the peptide mixture with formic acid to stop the digestion. Desalt the peptides using C18 SPE cartridges.

  • LC-MS/MS Analysis: Resuspend the desalted peptides in a solvent suitable for LC-MS/MS (e.g., 0.1% formic acid in water). Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Analyze the mass spectrometry data to identify peptides that have been modified with this compound. The modification will result in a specific mass increase in the labeled peptides. The monoisotopic mass of the added this compound moiety is 550.23 Da (based on a molecular formula of C₃₂H₂₉BF₂N₄O₂). The labeling efficiency can be quantified by comparing the ion intensities of the labeled versus unlabeled peptides.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 Protein Labeling Azide_Protein Azide-Modified Protein Labeled_Protein This compound-Labeled Protein Azide_Protein->Labeled_Protein SPAAC Click Chemistry Bdp_FL_DBCO This compound Bdp_FL_DBCO->Labeled_Protein

This compound Labeling via Click Chemistry.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein_Labeling Protein Labeling with This compound Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Labeling->Enzymatic_Digestion Sample_Cleanup Peptide Desalting (C18 SPE) Enzymatic_Digestion->Sample_Cleanup LC_MSMS LC-MS/MS Analysis Sample_Cleanup->LC_MSMS Data_Analysis Data Analysis (Identify Mass Shift) LC_MSMS->Data_Analysis Quantification Quantify Labeling Efficiency Data_Analysis->Quantification

Mass Spectrometry Validation Workflow.

References

A Head-to-Head Comparison: Bdp FL DBCO vs. Cy-Dyes for Advanced Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the choice of dye can significantly impact experimental outcomes. This guide provides a comprehensive side-by-side comparison of Bdp FL DBCO, a borondipyrromethene (BODIPY) dye functionalized for copper-free click chemistry, and the widely used cyanine (Cy) dyes, specifically Cy3 and Cy5. This objective analysis, supported by experimental data and detailed protocols, aims to empower researchers to make informed decisions for their specific applications in cellular imaging, protein tracking, and drug development.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is a critical decision based on a variety of photophysical and chemical properties. This compound and Cy-dyes offer distinct advantages depending on the experimental requirements. The following tables summarize the key quantitative data for a direct comparison.

Table 1: Spectral and Photophysical Properties

PropertyThis compoundCy3Cy5
Excitation Maximum (λex) 503 nm[1][2]~550 nm~650 nm
Emission Maximum (λem) 509 nm[1][2]~570 nm~670 nm
Molar Extinction Coefficient (ε) 92,000 cm⁻¹M⁻¹[1]~150,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.97~0.20 - 0.24~0.20
Brightness (ε x Φ) 89,240~30,000 - 36,000~50,000
Photobleaching Quantum Yield Not explicitly found, but BODIPY dyes are generally more photostable than cyanine dyes.Data varies depending on conditions.~5 x 10⁻⁶

Key Takeaways from the Data:

  • Brightness: While Cy-dyes possess higher molar extinction coefficients, the exceptionally high quantum yield of this compound results in superior overall brightness. This can be a significant advantage for detecting low-abundance targets.

  • Photostability: BODIPY-based dyes like Bdp FL are renowned for their enhanced photostability compared to traditional fluorophores like fluorescein and even cyanine dyes. This resistance to photobleaching is crucial for long-term imaging experiments and techniques requiring high-intensity illumination. While a direct quantitative photobleaching quantum yield for this compound was not found, its structural class suggests a lower propensity for photodegradation than Cy-dyes.

  • Spectral Range: Cy-dyes offer a broader range of excitation and emission wavelengths, extending into the red and far-red regions of the spectrum (Cy5, Cy7). This is advantageous for multiplexing experiments and for in vivo imaging where deeper tissue penetration and lower autofluorescence are required.

Experimental Protocols

To provide a practical context for this comparison, we present detailed methodologies for two common applications: bioorthogonal labeling using this compound and conventional antibody conjugation with Cy-dyes.

Protocol 1: Bioorthogonal Labeling of Azide-Modified Proteins with this compound

This protocol outlines the labeling of a target protein containing an azide group with this compound via copper-free click chemistry.

Materials:

  • Azide-modified protein of interest (e.g., metabolically labeled with an azide-containing amino acid)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 503 nm).

Protocol 2: Conjugation of Cy5 NHS Ester to an Antibody

This protocol describes the labeling of an antibody with an amine-reactive Cy5 N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest (in an amine-free buffer like PBS)

  • Cy5 NHS Ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate, pH 8.3-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.

  • Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to the optimal range for the NHS ester reaction.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the Cy5 stock solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the Cy5 dye (at ~650 nm).

Mandatory Visualizations

To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.

Bioorthogonal_Labeling_Workflow cluster_0 Metabolic Labeling cluster_1 Copper-Free Click Chemistry cluster_2 Imaging Cells Cells Azide-Sugar Azide-Sugar Cells->Azide-Sugar Incubation Azide-Labeled_Cells Cells with Azide-Modified Glycoproteins Azide-Sugar->Azide-Labeled_Cells Incorporation Bdp_FL_DBCO This compound Labeled_Cells Fluorescently Labeled Cells Bdp_FL_DBCO->Labeled_Cells SPAAC Reaction Microscopy Fluorescence Microscopy

Bioorthogonal labeling workflow using this compound.

Immunofluorescence_Workflow cluster_0 Sample Preparation cluster_1 Antibody Incubation cluster_2 Imaging Cells_Tissue Cells/Tissue Section Fixation Fixation & Permeabilization Cells_Tissue->Fixation Blocking Blocking Fixation->Blocking Primary_Ab Primary Antibody Blocking->Primary_Ab Incubation CyDye_Secondary_Ab Cy-Dye Conjugated Secondary Antibody Primary_Ab->CyDye_Secondary_Ab Incubation Washing Washing Mounting Mounting Washing->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Indirect immunofluorescence workflow using a Cy-dye conjugate.

Conclusion

Both this compound and Cy-dyes are powerful tools for fluorescent labeling in life sciences research and drug development. The choice between them hinges on the specific demands of the experiment.

Choose this compound for:

  • High-sensitivity applications where maximizing brightness is critical.

  • Long-term live-cell imaging or experiments involving intense illumination, due to its superior photostability.

  • Bioorthogonal labeling strategies that require the specificity and biocompatibility of copper-free click chemistry.

Choose Cy-dyes for:

  • Multiplexing experiments requiring a wide range of spectrally distinct fluorophores.

  • In vivo imaging applications where red and far-red emission is necessary for deep tissue penetration.

  • Standard immunofluorescence and other antibody-based assays where well-established protocols and a wide variety of commercially available conjugates are advantageous.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal fluorescent dye to achieve high-quality, reproducible data and advance their scientific discoveries.

References

Validating Bdp FL DBCO Labeling Specificity: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, ensuring the specificity of fluorescent labeling is paramount. The strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) moiety and an azide-tagged biomolecule offers a robust method for live-cell imaging and proteomic analysis. This guide provides a comparative overview of control experiments designed to validate the labeling specificity of Bdp FL DBCO, a commonly used green fluorescent dye conjugate.

The central principle of validation lies in distinguishing the specific, covalent labeling of the azide-tagged target from non-specific binding of the fluorescent probe. This is achieved through a series of control experiments that systematically eliminate components of the specific labeling reaction.

Quantitative Comparison of Bioorthogonal Labeling Probes

A critical aspect of experimental design is the selection of the appropriate fluorescent probe. The following table summarizes key photophysical and kinetic properties of this compound and a common alternative, offering a basis for comparison.

FeatureThis compoundBdp FL-peg4-tcoReferences
Click Chemistry DBCO-azide (Strain-promoted alkyne-azide cycloaddition)TCO-tetrazine (Inverse electron-demand Diels-Alder)[1]
Reaction Kinetics (k₂) ~0.1 - 1.0 M⁻¹s⁻¹~10³ - 10⁶ M⁻¹s⁻¹[1][2]
Excitation Max (λex) 503 nm503 nm[1][3]
Emission Max (λem) 509 nm509 nm
Quantum Yield (Φ) ~0.97~0.9
Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹
Potential Off-Target Reactivity Thiols (e.g., cysteine residues)Minimal

Experimental Protocols for Specificity Validation

To rigorously assess the labeling specificity of this compound, a series of control experiments should be performed. The following protocols outline key methodologies for microscopy and flow cytometry-based validation.

Protocol 1: Microscopy-Based Assessment of Labeling Specificity and Signal-to-Noise Ratio

This protocol is designed to visually assess on-target labeling and quantify the signal-to-noise ratio.

1. Cell Preparation and Metabolic Labeling: a. Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Transfect one group of cells with a plasmid encoding the protein of interest fused to a tag that allows for metabolic incorporation of an azide-modified amino acid (e.g., L-azidohomoalanine, AHA). c. Culture a negative control group of cells that do not express the azide-tagged protein. d. Incubate both cell groups in a medium containing the azide-modified amino acid for 24-48 hours to allow for incorporation.

2. Fluorescent Labeling: a. Prepare a stock solution of this compound in anhydrous DMSO. b. Dilute the this compound probe to a final concentration of 1-10 µM in pre-warmed, serum-free cell culture medium. c. Wash the cells twice with warm PBS. d. Incubate the cells with the diluted this compound solution for 30-60 minutes at 37°C, protected from light.

3. Imaging and Analysis: a. Wash the cells three times with warm PBS to remove any unbound probe. b. Image the cells using a fluorescence microscope with appropriate filter sets for Bdp FL (Excitation: ~503 nm, Emission: ~509 nm). c. Specificity Assessment: Compare the fluorescence signal between the cells expressing the azide-tagged protein and the negative control cells. A specific signal should be significantly higher in the azide-positive cells. d. Signal-to-Noise Ratio (SNR) Quantification: i. In the images of the target-expressing cells, measure the mean fluorescence intensity of the specifically labeled structures (Signal). ii. Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise). iii. Calculate the SNR as: SNR = Signal / Noise.

Protocol 2: Flow Cytometry-Based Quantification of Labeling Efficiency and Specificity

This protocol provides a quantitative measure of the percentage of cells labeled and the degree of non-specific binding.

1. Cell Preparation and Labeling: a. Prepare three populations of cells: i. Positive Population: Cells expressing the azide-tagged protein and labeled with the azide-modified amino acid. ii. Negative Control 1 (No Azide): Cells expressing the target protein but cultured in a standard medium without the azide-modified amino acid. iii. Negative Control 2 (No DBCO): Cells expressing the azide-tagged protein and labeled with the azide-modified amino acid, but not incubated with this compound. b. Label the "Positive Population" and "Negative Control 1" with this compound as described in Protocol 1, step 2.

2. Flow Cytometry Analysis: a. Harvest the cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS). b. Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Bdp FL. c. Labeling Efficiency: Compare the fluorescence intensity of the "Positive Population" to the "Negative Control 2". The percentage of fluorescently positive cells in the "Positive Population" represents the labeling efficiency. d. Specificity Assessment: Compare the fluorescence intensity of the "Positive Population" to "Negative Control 1". A low fluorescence signal in "Negative Control 1" indicates high specificity of the this compound for the azide tag.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the control experiments necessary to validate the specificity of this compound labeling.

G cluster_0 Experimental Setup cluster_1 Labeling Conditions cluster_2 Analysis cluster_3 Interpretation A Cells Expressing Azide-Tagged Protein C + this compound A->C D - this compound (Unlabeled Control) A->D B Wild-Type Cells (No Azide Tag) B->C E Fluorescence Microscopy C->E F Flow Cytometry C->F D->F G High Signal in A+C Low Signal in B+C => Specific Labeling E->G H High Signal in A+C High Signal in B+C => Non-Specific Binding E->H I Quantify Labeling Efficiency & Specificity F->I

References

Assessing the Impact of the DBCO Linker on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a conjugation strategy is critical to preserving the function of a protein of interest. The dibenzocyclooctyne (DBCO) linker, a cornerstone of copper-free click chemistry, offers a bioorthogonal method for attaching molecules to proteins. This guide provides a comprehensive comparison of the DBCO linker with other common conjugation methods, supported by experimental data, detailed protocols, and visual workflows to inform your research.

The DBCO linker facilitates a highly efficient and specific reaction with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction proceeds under mild, physiological conditions, making it an attractive choice for conjugating sensitive biomolecules.[1] However, the introduction of any exogenous molecule has the potential to alter a protein's structure and function. This guide will explore the key considerations when using a DBCO linker, with a focus on its impact on protein stability, activity, and in vivo performance.

Comparison of DBCO with Other Linker Chemistries

The selection of a linker is a critical step in the development of protein conjugates, with each type of chemistry offering a unique set of advantages and disadvantages. Below is a comparison of DBCO-based conjugation with the more traditional maleimide-based approach.

FeatureMTSEA-DBCO (via SPAAC)SMCC (Maleimide-based)
Target Residue Thiols (Cysteines)Primary Amines (Lysines) and Thiols (Cysteines)
Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)NHS-ester reaction with amines, followed by maleimide reaction with thiols
Linkage Stability Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[1]The thioether bond is generally stable but can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss.[1][2]
Stoichiometry Control Generally offers better control, leading to more homogeneous conjugates.[1]Can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).
Reaction Conditions Mild, physiological conditions (pH ~7.4).A two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide).
Bioorthogonality High. DBCO and azide groups are abiotic and do not have cross-reactivity with biological functional groups.Maleimides can react with other nucleophiles, although the reaction with thiols is most prominent at physiological pH.
Potential for Aggregation The hydrophobicity of the DBCO group can sometimes lead to protein aggregation.Less prone to aggregation induced by the label itself.

Quantitative Data on the Impact of DBCO Linkers

The decision to use a DBCO linker should be informed by quantitative data. The following tables summarize key findings from studies assessing the impact of DBCO linkers on protein properties.

Table 1: Impact of DBCO on Protein Aggregation

Protein/SystemLinker ComparisonMethodKey Finding
IgG on LiposomesDBCO vs. SATAFluorescence QuenchingDBCO-modified IgG showed significantly more aggregation on the liposome surface compared to SATA-modified IgG, which is attributed to the higher hydrophobicity of the DBCO moiety.
IgG in SolutionDBCO vs. SATAHPLC-SECIn solution, both DBCO- and SATA-modified IgG showed less than 2% aggregation, similar to the unmodified antibody, suggesting that the conjugation itself did not induce significant aggregation in the absence of a surface.

Table 2: Impact of DBCO on In Vivo Performance

ConjugateLinker ComparisonAnimal ModelKey Finding
Peptide-PolymerDBCO vs. MaleimideTraumatic Brain Injury (TBI) ModelDBCO-conjugated peptides showed longer retention in the liver, kidney, and spleen compared to maleimide conjugates. This suggests that the choice of linker can significantly impact the biodistribution and clearance of the conjugate.

Note: There is a lack of publicly available, direct comparative data on the impact of DBCO conjugation on the enzymatic kinetics (Km and Vmax) of a specific enzyme.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments related to DBCO conjugation and assessment of its impact on protein function.

Protocol 1: General Procedure for Protein Labeling with MTSEA-DBCO

This protocol describes the labeling of a protein containing a free cysteine residue with an MTSEA-DBCO conjugate.

Materials:

  • Protein with at least one free cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • MTSEA-DBCO conjugate (preferably with a PEG linker to reduce aggregation).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Desalting column for buffer exchange and removal of excess reagent.

  • (Optional) Reducing agent like TCEP (tris(2-carboxyethyl)phosphine) if cysteine residues are oxidized.

Procedure:

  • Protein Preparation: If necessary, reduce oxidized cysteine residues by incubating the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Immediately remove the reducing agent using a desalting column.

  • DBCO Labeling: Immediately incubate the reduced protein with a 10-fold molar excess of MTSEA-DBCO in an amine-free buffer (e.g., PBS, pH 7.2-7.5) for 1 hour at room temperature or overnight at 4°C.

  • Quenching and Purification: Quench the reaction with 5 mM L-cysteine. Remove the excess, unreacted MTSEA-DBCO reagent using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the DBCO group (at ~309 nm).

Protocol 2: Assessing Protein Aggregation by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate proteins based on their size and can be used to quantify the formation of aggregates.

Materials:

  • DBCO-conjugated protein sample.

  • Unmodified protein control.

  • Appropriate SEC column and HPLC system.

  • Mobile phase (e.g., PBS, pH 7.4).

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject a known concentration of the DBCO-conjugated protein onto the column.

  • Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric protein.

  • Inject the unmodified protein control for comparison.

  • Quantify the percentage of aggregate by integrating the peak areas of the aggregate and monomer peaks.

Visualizing Workflows and Pathways

Diagrams can provide a clear and concise overview of complex processes. The following diagrams were created using the Graphviz (DOT language) to illustrate key workflows and pathways.

G cluster_0 Experimental Workflow: DBCO Labeling and Functional Analysis A Protein with Cysteine Residue B Reduce Cysteine with TCEP (optional) A->B C Remove TCEP via Desalting Column B->C D Incubate with MTSEA-DBCO C->D E Quench Reaction & Purify DBCO-Protein D->E F Characterize Degree of Labeling E->F G Perform Functional Assay (e.g., Binding, Enzyme Kinetics) F->G H Analyze Impact on Protein Function G->H G cluster_1 Signaling Pathway: ADC Internalization and Payload Release A 1. ADC Binds to Cell Surface Receptor B 2. Internalization into Early Endosome A->B C 3. Trafficking to Lysosome B->C D 4. Linker Cleavage by Lysosomal Proteases C->D E 5. Free Drug Released into Cytosol D->E F 6. Drug Binds to Target (e.g., Microtubules, DNA) E->F H 8. Bystander Effect: Drug Diffuses to Neighboring Cells E->H G 7. Apoptosis and Cell Death F->G

References

A Comparative Guide to the Performance of Bdp FL dbco in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of fluorescent labeling, the selection of an appropriate probe is critical for generating reliable and reproducible data. This guide provides a comprehensive evaluation of Bdp FL dbco, a fluorescent probe utilizing bioorthogonal click chemistry, and compares its performance with a key alternative, Bdp FL-peg4-tco. This analysis is supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.

Quantitative Performance Data

The selection of a fluorescent probe for live-cell imaging hinges on several key performance metrics. The table below summarizes the quantitative data for this compound and its primary alternative, Bdp FL-peg4-tco. The core fluorophore, BODIPY FL (Bdp FL), is identical in both probes, leading to similar spectroscopic properties. The primary difference lies in the linker and the bioorthogonal reaction partner (DBCO for azide-modified molecules and TCO for tetrazine-modified molecules).

FeatureThis compoundBdp FL-peg4-tcoReferences
Reaction Partner AzideTetrazine[1]
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC)[1][2]
Reaction Kinetics FastExceptionally Fast[1]
Excitation Max (λex) ~503 nm~503 nm[1]
Emission Max (λem) ~512 nm~509 nm
Quantum Yield (Φ) ~0.9 - 0.97~0.9
Extinction Coefficient (ε) ~80,000 - 92,000 cm⁻¹M⁻¹~80,000 cm⁻¹M⁻¹
Photostability High (Significantly more photostable than fluorescein)High (Significantly more photostable than fluorescein)
Specificity High, due to the bioorthogonal nature of the DBCO-azide reaction.High, due to the bioorthogonal nature of the TCO-tetrazine reaction.
Non-specific Binding Can occur; optimization of concentration and wash steps is recommended. Some studies suggest DBCO-based probes may have higher non-specific binding compared to some other cycloalkynes.Generally low, but can be influenced by non-specific binding of the probe.
Cell Permeability Suitable for labeling intracellular molecules.Suitable for labeling intracellular molecules.
Cytotoxicity Reported to be non-toxic at concentrations up to 1 µM in HeLa and HEK293 cell lines.Generally considered biocompatible for live-cell imaging.

Note: Signal-to-noise ratio and labeling efficiency are highly dependent on specific experimental conditions, including the cell line, expression level of the target protein, probe concentration, and incubation time. The provided protocols offer a framework for determining these parameters for your specific application.

Experimental Protocols

To rigorously assess the performance of this compound and its alternatives in your cell line of interest, the following detailed experimental protocols are provided.

Protocol 1: Assessment of Labeling Specificity and Signal-to-Noise Ratio (SNR) in Live Cells

This microscopy-based protocol allows for the comparison of on-target labeling specificity and SNR of fluorescent probes.

1. Cell Culture and Transfection: a. Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium. b. Transfect the cells with a plasmid encoding the protein of interest fused with a tag that can be metabolically labeled with an azide.

2. Metabolic Labeling: a. Following transfection, incubate the cells in a medium supplemented with an azide-modified amino acid for 24-48 hours to allow for incorporation into the target protein.

3. Fluorescent Probe Labeling: a. Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-10 mM). b. Dilute the this compound probe to the desired final concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium or a suitable live-cell imaging buffer like FluoroBrite™ DMEM. c. Wash the metabolically labeled cells twice with warm PBS. d. Incubate the cells with the diluted fluorescent probe solution for 30-60 minutes at 37°C, protected from light.

4. Imaging and Analysis: a. Wash the cells three times with warm PBS to remove any unbound probe. b. Image the cells using a fluorescence microscope (confocal is recommended) equipped with appropriate filter sets for Bdp FL (e.g., excitation ~488 nm, emission 500-550 nm). c. Acquire images of both the target-expressing cells and negative control cells (not expressing the target protein). d. Quantification of Signal-to-Noise Ratio (SNR): i. In the images of target-expressing cells, measure the mean fluorescence intensity of the labeled structures (Signal). ii. Measure the mean fluorescence intensity of an adjacent background region within the same image (Noise). iii. Calculate the SNR as: SNR = Signal / Noise. e. Quantification of Non-Specific Binding: i. In the images of the negative control cells, measure the mean fluorescence intensity. This represents the level of non-specific binding of the probe.

Protocol 2: Comparative Photobleaching Measurement

This protocol allows for the empirical determination and comparison of the photostability of different fluorescent probes.

1. Sample Preparation: a. Prepare two identical samples of cells labeled with either this compound or an alternative probe (e.g., a fluorescein conjugate) at a similar degree of labeling, following the labeling protocol above. b. Mount the samples on a microscope slide with a suitable live-cell imaging buffer.

2. Microscope Setup: a. Use a widefield or confocal fluorescence microscope with a suitable laser for excitation (e.g., 488 nm) and corresponding emission filters. b. Ensure that the illumination intensity, camera gain, and exposure time are identical for both samples.

3. Image Acquisition: a. Select a region of interest for each sample. b. Acquire a time-lapse series of images with continuous illumination. The time interval and total duration will depend on the photobleaching rate of the less stable dye.

4. Data Analysis: a. Measure the mean fluorescence intensity of the labeled structures in each image of the time series. b. Plot the normalized fluorescence intensity as a function of time for both probes. c. The rate of fluorescence decay is indicative of the photobleaching rate. The slower the decay, the more photostable the probe.

Visualizations

To aid in the understanding of the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Fluorescent Labeling cluster_2 Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., HEK293T, HeLa) transfection 2. Transfection with Target Plasmid cell_culture->transfection metabolic_labeling 3. Metabolic Labeling with Azide-Modified Amino Acid transfection->metabolic_labeling probe_prep 4. Prepare this compound Solution (1-10 µM) incubation 5. Incubate Cells with Probe (30-60 min, 37°C) probe_prep->incubation wash 6. Wash to Remove Unbound Probe incubation->wash imaging 7. Fluorescence Microscopy (e.g., Confocal) snr_analysis 8. SNR Calculation (Signal / Noise) imaging->snr_analysis nsb_analysis 9. Non-Specific Binding Quantification imaging->nsb_analysis

Caption: Experimental workflow for assessing labeling specificity and SNR.

G cluster_spaac Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_spiedac Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC) dbco DBCO (on Bdp FL probe) triazole Stable Triazole Linkage dbco->triazole + azide Azide (on target molecule) azide->triazole tco TCO (on Bdp FL probe) dihydropyridazine Stable Dihydropyridazine Linkage tco->dihydropyridazine + tetrazine Tetrazine (on target molecule) tetrazine->dihydropyridazine

Caption: Bioorthogonal click chemistry reactions for fluorescent labeling.

References

Safety Operating Guide

Navigating the Safe Disposal of Bdp FL DBCO: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of chemical reagents like Bdp FL DBCO are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a fluorescent labeling reagent. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound, whether in its solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid inhalation of dust or aerosols, and prevent contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with large amounts of water and seek medical attention if necessary.[2] Do not eat, drink, or smoke when using this product.[2]

Quantitative Data for Disposal

While specific disposal concentration limits for this compound are not extensively documented, the following table summarizes its key chemical and physical properties to inform safe handling and disposal practices.

PropertyValueSource
Molecular Formula C₃₂H₂₉BF₂N₄O₂
Molecular Weight 550.41 g/mol
Appearance Orange solid
Solubility Good in DMF, DMSO, DCM, MeOH
Storage Conditions Store at -20°C in the dark.
Hazards Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.

Experimental Protocol for Safe Disposal

The following protocol outlines the recommended procedure for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused solid reagent, solutions, and contaminated consumables (e.g., pipette tips, gloves, and paper towels), must be collected in a designated, chemically resistant, and sealable hazardous waste container.

  • Clearly label the waste container with "Hazardous Waste: this compound" and include the primary solvent(s) if applicable.

  • Do not mix this compound waste with other incompatible chemical waste streams.

2. Handling of Solid Waste:

  • If disposing of the solid powder, do so in a manner that avoids generating dust.

  • Carefully sweep up any spilled solid material using an appropriate absorbent pad or material and place it in the designated hazardous waste container.

3. Handling of Liquid Waste:

  • Aqueous solutions containing this compound should not be disposed of down the drain due to their high toxicity to aquatic life.

  • Absorb liquid waste containing this compound with a non-reactive absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Place the absorbed material into the designated hazardous waste container.

4. Decontamination of Glassware and Surfaces:

  • Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue.

  • Collect the solvent rinse as hazardous waste in the designated container.

  • After the initial solvent rinse, wash the glassware with soap and water.

  • Decontaminate work surfaces by wiping them with a cloth dampened with 70% ethanol or another appropriate laboratory disinfectant.

5. Final Disposal:

  • Once the hazardous waste container is full, seal it securely.

  • Arrange for the disposal of the container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid decontaminate Decontaminate Glassware & Surfaces (Collect rinse as hazardous waste) collect_solid->decontaminate collect_liquid Place Absorbed Material in Labeled Hazardous Waste Container absorb_liquid->collect_liquid collect_liquid->decontaminate final_disposal Seal Container and Arrange for Professional Disposal via EHS decontaminate->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: A flowchart outlining the proper disposal procedure for this compound waste.

References

Safeguarding Your Research: A Guide to Handling Bdp FL dbco

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with Bdp FL dbco. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

This compound is a fluorescent dye containing a dibenzocyclooctyne (DBCO) group, utilized in copper-free click chemistry for bioconjugation.[1][2] While invaluable in research, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, meticulous handling and disposal are paramount.

Personal Protective Equipment (PPE) and Essential Safety Measures

Standard laboratory practice dictates the use of appropriate personal protective equipment to mitigate risks associated with handling chemical reagents.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes and aerosols.[4]
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact with the reagent.[4]
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area.Prevents inhalation of any potential aerosols or fine particulates.

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and experimental success.

Storage and Preparation of Stock Solutions

Proper storage is vital to maintain the integrity of this compound.

Parameter Guideline Source
Storage Temperature -20°C
Storage Conditions Store in a dry, dark place. Avoid prolonged exposure to light.
Solubility Soluble in DMSO, DMF, and DCM.

Protocol for Preparing a Stock Solution:

  • Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of the desired concentration (e.g., 1-10 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C, protected from light.

Experimental Protocol: Protein Labeling via Copper-Free Click Chemistry

This protocol outlines a general procedure for labeling a protein with this compound.

  • Protein Preparation : Ensure the protein of interest is in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Reaction Setup : Add a 2-4 fold molar excess of this compound stock solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should be kept below 20% to avoid denaturation of the protein.

  • Incubation : Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching.

  • Purification : Remove unreacted this compound using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer for the labeled protein.

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive and Log this compound store Store at -20°C, Protected from Light start->store prep_stock Prepare Stock Solution in Fume Hood store->prep_stock labeling Perform Protein Labeling Reaction prep_stock->labeling purification Purify Labeled Protein labeling->purification analysis Analyze Labeled Product purification->analysis collect_waste Collect Liquid and Solid Waste analysis->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via Institutional EHS label_waste->dispose

A streamlined workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental Safety

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Liquid Waste Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
Solid Waste Dispose of contaminated pipette tips, vials, and gloves in a separate, labeled solid waste container.
Empty Vials The first rinse of the original vial with solvent should be collected as hazardous waste. Subsequent rinses can be disposed of according to institutional guidelines.

Key Disposal Steps:

  • Segregate Waste : Do not mix this compound waste with other waste streams unless compatible.

  • Label Containers : Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Contact EHS : Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science while protecting themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.